molecular formula C10H12ClNO B1440732 3-(4-Chloro-3-methylphenoxy)azetidine CAS No. 1219948-74-9

3-(4-Chloro-3-methylphenoxy)azetidine

カタログ番号: B1440732
CAS番号: 1219948-74-9
分子量: 197.66 g/mol
InChIキー: RWQBSKKQESMJET-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-(4-Chloro-3-methylphenoxy)azetidine is a useful research compound. Its molecular formula is C10H12ClNO and its molecular weight is 197.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Chloro-3-methylphenoxy)azetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Chloro-3-methylphenoxy)azetidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-(4-chloro-3-methylphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-7-4-8(2-3-10(7)11)13-9-5-12-6-9/h2-4,9,12H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQBSKKQESMJET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2CNC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401288635
Record name 3-(4-Chloro-3-methylphenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401288635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219948-74-9
Record name 3-(4-Chloro-3-methylphenoxy)azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219948-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chloro-3-methylphenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401288635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

3-(4-Chloro-3-methylphenoxy)azetidine: Physicochemical Profiling and Characterization Protocols in Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of sp³-rich heterocycles is a proven tactic to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. 3-(4-Chloro-3-methylphenoxy)azetidine (CAS: 1219948-74-9) represents a highly versatile building block that combines the metabolic stability and basicity of an azetidine ring with the lipophilic, target-anchoring potential of a halogenated phenoxy group.

This technical whitepaper provides a comprehensive framework for the synthesis, analytical characterization, and physicochemical profiling of 3-(4-Chloro-3-methylphenoxy)azetidine. Designed for drug development professionals, this guide emphasizes the causality behind experimental choices and establishes self-validating protocols to ensure absolute data integrity.

Structural and Physicochemical Properties

Understanding the baseline properties of 3-(4-Chloro-3-methylphenoxy)azetidine is critical for designing downstream assays and anticipating its behavior in biological matrices. The table below summarizes its core quantitative metrics.

PropertyValueMethod / Source
Chemical Name 3-(4-Chloro-3-methylphenoxy)azetidineIUPAC Standard
CAS Registry Number 1219948-74-9Chemical Databases[1]
Molecular Formula C₁₀H₁₂ClNOElemental Analysis
Molecular Weight 197.66 g/mol Computed[2]
Exact Mass 197.0607 DaHRMS[2]
Predicted pKa (Amine) ~9.5 – 10.0In silico prediction
Hydrogen Bond Donors 1 (Secondary Amine)Topological Analysis
Hydrogen Bond Acceptors 2 (Nitrogen, Ether Oxygen)Topological Analysis
Rotatable Bonds 2Topological Analysis[2]

Mechanistic Rationale: The Azetidine Scaffold in Medicinal Chemistry

The transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds is a paradigm shift in drug discovery, famously termed the "Escape from Flatland"[3]. Increasing the fraction of sp³ carbons (Fsp³) in a molecule directly correlates with improved clinical success rates by enhancing aqueous solubility and reducing off-target promiscuity[3].

Why Azetidine? While pyrrolidines and piperidines are ubiquitous, the four-membered azetidine ring offers a unique combination of lower lipophilicity, reduced molecular weight, and distinct conformational rigidity. The secondary amine in 3-(4-Chloro-3-methylphenoxy)azetidine acts as a critical hydrogen bond donor/acceptor, while the 4-chloro-3-methylphenoxy moiety provides a hydrophobic vector ideal for occupying deep lipophilic pockets in targets such as G-protein coupled receptors (GPCRs) or kinases.

Synthesis and Derivatization Pathways

The standard synthetic route to 3-(4-Chloro-3-methylphenoxy)azetidine relies on a stereospecific etherification followed by a deprotection step. The Mitsunobu reaction is the method of choice here, as it allows for the coupling of 1-Boc-3-hydroxyazetidine with 4-chloro-3-methylphenol under mild conditions, avoiding the harsh basic environments that could lead to ring-opening or elimination side reactions[4].

Synthesis A 1-Boc-3-hydroxyazetidine C Mitsunobu Reaction (DIAD, PPh3, THF) A->C B 4-Chloro-3-methylphenol B->C D Boc-Protected Intermediate C->D Etherification E Acidic Deprotection (TFA or HCl/Dioxane) D->E F 3-(4-Chloro-3-methylphenoxy)azetidine E->F Boc Removal

Synthetic workflow for 3-(4-Chloro-3-methylphenoxy)azetidine.

Multimodal Analytical Characterization Workflows

To ensure the structural integrity and purity of the synthesized compound, a multimodal analytical approach is required.

Characterization Sample Compound Sample (CAS: 1219948-74-9) NMR NMR Spectroscopy (1H, 13C, COSY) Sample->NMR LCMS LC-HRMS (Purity & Exact Mass) Sample->LCMS PhysChem PhysChem Profiling (pKa, LogD, Kinetic Sol.) Sample->PhysChem NMR_Data Structural Elucidation NMR->NMR_Data LCMS_Data Mass Confirmation (m/z 198.068) LCMS->LCMS_Data PhysChem_Data ADME Prediction PhysChem->PhysChem_Data

Multimodal analytical characterization workflow for azetidine derivatives.

Causality in LC-MS Method Development

Azetidines possess a highly basic secondary amine. If analyzed using standard acidic mobile phases (e.g., 0.1% Formic Acid, pH ~2.7), the nitrogen is fully protonated. This leads to severe peak tailing and poor retention on standard C18 reversed-phase columns due to secondary interactions with residual silanols.

  • Expert Insight: To achieve sharp peak shapes and accurate purity quantification, we mandate the use of a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate adjusted to pH 10 with Ammonium Hydroxide) paired with a high-pH tolerant hybrid silica column (e.g., Waters XBridge). This suppresses amine ionization, driving the compound into its neutral, lipophilic state for optimal chromatographic resolution.

Physicochemical Profiling Protocols

The following step-by-step methodologies are designed as self-validating systems to ensure absolute data reliability during early ADME profiling.

Protocol A: Potentiometric pKa Determination (OECD 112)

Determining the exact dissociation constant of the azetidine nitrogen is critical for predicting its ionization state in the GI tract and blood plasma[5].

  • System Suitability (Self-Validation): Titrate a standard reference solution of Potassium Hydrogen Phthalate (KHP) to confirm the glass electrode's linearity and Nernstian response (slope > 58 mV/pH unit).

  • Sample Preparation: Dissolve 1.5 mg of 3-(4-Chloro-3-methylphenoxy)azetidine in 10 mL of 0.15 M KCl (to maintain constant ionic strength). If solubility is limiting, use a methanol/water co-solvent system and extrapolate to 0% co-solvent via the Yasuda-Shedlovsky method.

  • Titration: Under a nitrogen blanket (to exclude atmospheric CO₂), titrate the solution with standardized 0.1 M KOH from pH 2.0 to pH 12.0.

  • Data Analysis: Calculate the pKa using the Bjerrum difference curve. The point of half-neutralization corresponds to the pKa.

Protocol B: Shake-Flask LogP Determination (OECD 107)

The lipophilicity of the compound dictates its passive membrane permeability and volume of distribution[6].

  • Solvent Saturation: Stir n-octanol and HPLC-grade water together for 24 hours at 25°C to mutually saturate the phases. Separate the phases carefully.

  • Equilibration: Dissolve the compound in the pre-saturated aqueous phase (buffered to pH 11 to ensure the azetidine is fully un-ionized). Add the pre-saturated n-octanol.

  • Phase Separation: Shake the mixture mechanically for 60 minutes, then centrifuge at 3000 rpm for 15 minutes to break any micro-emulsions.

  • Quantification: Analyze both phases via LC-UV.

  • Mass Balance Check (Self-Validation): The total quantity of substance quantified in both the octanol and aqueous phases must equal the initial amount introduced (±5%). A failure in mass balance indicates potential emulsion formation, precipitation, or adsorption to the glassware, invalidating the run[6].

References

  • [6] Title: Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method Source: OECD Guidelines for the Testing of Chemicals URL: [Link]

  • [3] Title: Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • [4] Title: Mitsunobu Reaction Source: Master Organic Chemistry URL: [Link]

  • [5] Title: OECD Test Guideline 112: Dissociation Constants in Water Source: OECD Guidelines for the Testing of Chemicals URL: [Link]

Sources

Preliminary In Vitro Toxicity Screening of 3-(4-Chloro-3-methylphenoxy)azetidine: A Framework for Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Abstract

The azetidine scaffold is a privileged structure in medicinal chemistry, valued for the unique conformational constraints and physicochemical properties it imparts to novel therapeutic agents.[1][2] This guide presents a comprehensive, tiered framework for the preliminary in vitro toxicity screening of a novel derivative, 3-(4-Chloro-3-methylphenoxy)azetidine. The outlined strategy is designed for researchers, scientists, and drug development professionals to establish a foundational safety profile, enabling early, data-driven decisions to de-risk candidates and mitigate late-stage attrition.[3][4] By integrating assays for foundational cytotoxicity, genotoxicity, and key organ-specific liabilities, this document provides not just protocols, but the scientific rationale behind a robust, self-validating screening cascade.

Introduction: The Imperative for Early-Stage Safety Profiling

The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, with unforeseen toxicity being a primary cause of failure.[4] Early-phase in vitro toxicological assessment is therefore not merely a regulatory hurdle but a critical component of efficient drug development. It allows for the early identification of liabilities, guiding structure-activity relationship (SAR) studies and enabling the prioritization of candidates with the most promising safety profiles.[4]

This guide proposes a tiered approach to the initial safety evaluation of 3-(4-Chloro-3-methylphenoxy)azetidine, a novel compound built upon the versatile azetidine core. The strategy begins with a broad assessment of cytotoxicity to establish a working concentration range, followed by specific assays to investigate genotoxicity, potential cardiotoxicity, and metabolic drug-drug interaction (DDI) liability.[5] This structured workflow ensures that resources are focused progressively, generating a comprehensive preliminary risk assessment.

Tier 1: Foundational Cytotoxicity Assessment

Expertise & Experience: The initial step in any toxicity screen is to understand the concentration at which a compound exerts a general, non-specific toxic effect on living cells. This is not to define a therapeutic window, but to establish the upper concentration limits for subsequent, more sensitive mechanistic assays. Running genotoxicity or hERG assays at overtly cytotoxic concentrations can lead to false positives and confounding results. We therefore begin with a broad screen across multiple cell lines to determine the half-maximal inhibitory concentration (IC50) for cell viability.

Recommended Assay: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)

The ATP-based assay is selected for its high sensitivity, broad linear range, and amenability to high-throughput screening. It is based on the principle that ATP is a critical marker of metabolically active, viable cells.[6] The assay utilizes a luciferase enzyme to generate a luminescent signal proportional to the amount of ATP present, providing a direct measure of cell viability.[6]

Cell Line Selection Rationale

A panel of cell lines is crucial to identify potential tissue-specific toxicity and to ensure the compound is tested in well-characterized systems used in regulatory toxicology.

  • HepG2 (Human Hepatocellular Carcinoma): Chosen as a surrogate for human hepatocytes to provide an early indication of potential hepatotoxicity.[7] While not a primary hepatocyte, this cell line retains some phase I and II metabolic activity.

  • CHO-K1 (Chinese Hamster Ovary): A robust, fast-growing cell line recommended by the Organisation for Economic Co-operation and Development (OECD) for genotoxicity screening, making it a valuable inclusion for baseline comparisons.[7][8][9]

  • HEK293 (Human Embryonic Kidney): A widely used human cell line that can reveal potential renal cytotoxicity and serves as a general human cell comparator.

Experimental Protocol: ATP-Based Cytotoxicity Assay
  • Cell Seeding: Plate HepG2, CHO-K1, and HEK293 cells in separate white, clear-bottom 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.[5]

  • Compound Preparation: Prepare a 10 mM stock solution of 3-(4-Chloro-3-methylphenoxy)azetidine in DMSO. Perform serial dilutions in the appropriate cell culture medium to create a range of concentrations (e.g., from 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells, including controls, is ≤0.5%.

  • Cell Treatment: Remove the existing medium from the cells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂. The incubation time should be consistent across all assays for the compound.

  • Assay Procedure:

    • Equilibrate the plate and the ATP assay reagent to room temperature.

    • Add 100 µL of the ATP reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Data Presentation & Interpretation

Data should be normalized to the vehicle control (100% viability) and plotted as a dose-response curve. The IC50 value is calculated using a non-linear regression model (e.g., four-parameter logistic fit).

Cell Line 3-(4-Chloro-3-methylphenoxy)azetidine IC50 (µM)
HepG2Hypothetical Value
CHO-K1Hypothetical Value
HEK293Hypothetical Value
Caption: Summary of cytotoxicity IC50 values across a panel of cell lines.
Workflow Visualization

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed Seed Cells in 96-Well Plates treat Treat Cells with Compound (48-72h) seed->treat prep_cpd Prepare Compound Serial Dilutions prep_cpd->treat add_reagent Add ATP Lysis/Luminescence Reagent treat->add_reagent measure Measure Luminescence add_reagent->measure normalize Normalize Data to Vehicle Control measure->normalize calc_ic50 Calculate IC50 (Non-linear Regression) normalize->calc_ic50

Caption: Workflow for Tier 1 Foundational Cytotoxicity Assessment.

Tier 2: Genotoxicity Assessment

Trustworthiness: A compound's potential to damage genetic material is a significant safety concern, as it can be linked to carcinogenesis and heritable diseases. The in vitro micronucleus (MNvit) assay is a robust, validated, and regulatory-accepted method for assessing this risk.[9][10] It is a self-validating system because it detects both aneugens (which cause whole chromosome loss) and clastogens (which cause chromosome breakage) within cells that have successfully completed mitosis.[10] The inclusion of a metabolic activation system (S9) is critical for trustworthiness, as it mimics the metabolic processes in the liver that can convert a non-genotoxic compound into a genotoxic metabolite.[9]

Recommended Assay: In Vitro Micronucleus Assay (OECD TG 487)

This assay quantifies the formation of micronuclei in the cytoplasm of interphase cells. These micronuclei are small, secondary nuclei containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division, serving as a direct indicator of genetic damage.[11]

Experimental Protocol: In Vitro Micronucleus Assay in CHO-K1 Cells

This protocol is adapted from the principles outlined in OECD Test Guideline 487.[11]

  • Cell Culture: Culture CHO-K1 cells in appropriate medium and conditions.

  • Treatment Conditions: The experiment must be conducted in parallel with and without an exogenous metabolic activation system (rat liver S9 fraction).[9]

    • Short Treatment (3-6 hours) with S9: Expose cells to the test compound in the presence of S9 mix.

    • Short Treatment (3-6 hours) without S9: Expose cells to the test compound without S9.

    • Long Treatment (e.g., 24 hours) without S9: A continuous exposure without metabolic activation.

  • Concentration Selection: Based on the Tier 1 cytotoxicity data, select at least three analyzable concentrations. The highest concentration should induce up to 55±5% cytotoxicity.[11]

  • Controls:

    • Negative/Vehicle Control: DMSO in culture medium.

    • Positive Control without S9: A known clastogen (e.g., Mitomycin C).

    • Positive Control with S9: A clastogen that requires metabolic activation (e.g., Cyclophosphamide).[11]

  • Cell Harvest: After treatment, wash the cells and culture them for a recovery period (1.5-2.0 normal cell cycles). If using cytochalasin B to block cytokinesis, it is added at this stage to identify cells that have completed one division.[11]

  • Slide Preparation & Staining: Harvest the cells, perform hypotonic treatment, fix, and drop onto microscope slides. Stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring: Using a microscope (or automated imaging system), score at least 2000 cells per concentration for the presence of micronuclei. Cytotoxicity is concurrently measured by assessing the reduction in cell division (e.g., Cytokinesis-Block Proliferation Index).[9]

Data Presentation & Interpretation

A positive result is defined as a statistically significant, dose-dependent increase in micronucleus frequency compared to the vehicle control. The result is only considered valid if the positive controls induce a significant response and cytotoxicity levels are within the acceptable range.

Treatment Condition Concentration (µM) Cytotoxicity (%) Micronuclei Frequency (%) Result
Without S9 0 (Vehicle)0Baseline ValueNegative
C1ValueValueResult
C2ValueValueResult
C3 (High)ValueValueResult
With S9 0 (Vehicle)0Baseline ValueNegative
C1ValueValueResult
C2ValueValueResult
C3 (High)ValueValueResult
Caption: Template for summarizing in vitro micronucleus assay results.
Workflow Visualization

G cluster_setup Experimental Setup cluster_exp Treatment & Harvest cluster_analysis Analysis culture Culture CHO-K1 Cells treat_no_s9 Treat Cells (without S9) culture->treat_no_s9 treat_s9 Treat Cells (with S9) culture->treat_s9 prep_cpd Prepare Compound Concentrations prep_cpd->treat_no_s9 prep_cpd->treat_s9 prep_s9 Prepare S9 Mix (for +S9 arms) prep_s9->treat_s9 recover Wash & Recover (1.5-2.0 cell cycles) treat_no_s9->recover treat_s9->recover harvest Harvest, Fix & Stain Cells recover->harvest score Microscopic Scoring (2000 cells/conc.) harvest->score stats Statistical Analysis vs. Vehicle Control score->stats

Caption: Workflow for Tier 2 Genotoxicity Assessment.

Tier 3: Specific Liability & Off-Target Screening

Authoritative Grounding: Once foundational safety is assessed, the focus shifts to specific, high-value liabilities known to cause drug attrition. Regulatory agencies worldwide mandate the evaluation of a drug candidate's potential to inhibit the hERG potassium channel and to cause metabolic drug-drug interactions.[12][13] The protocols described below are grounded in these regulatory expectations and utilize industry-standard methodologies.

Cardiotoxicity Screening: hERG Inhibition Assay
  • Causality: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for the repolarization phase of the cardiac action potential.[12][14] Inhibition of this channel can delay repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia called Torsades de Pointes.[15] Therefore, assessing hERG liability is a critical safety checkpoint.

  • Recommended Assay: Automated patch-clamp electrophysiology (e.g., QPatch, SyncroPatch) on HEK293 cells stably expressing the hERG channel. This method directly measures the ion flow through the channel, providing high-quality, sensitive data comparable to the gold-standard manual patch-clamp but with much higher throughput.[15]

  • Experimental Protocol Summary:

    • Cell Preparation: hERG-expressing HEK293 cells are prepared for the automated system.

    • Recording: A whole-cell patch-clamp configuration is established automatically. A stable baseline hERG current is recorded using a specific voltage protocol designed to elicit the characteristic tail current.[12][16]

    • Compound Application: The test compound is perfused at increasing, cumulative concentrations (e.g., 0.1, 1, 10 µM). The effect on the hERG tail current is measured at each concentration until a steady state is reached.[15]

    • Controls: A vehicle control (DMSO) and a potent hERG inhibitor (e.g., E-4031) as a positive control are run to ensure assay validity.[15]

  • Data Analysis: The percentage of hERG current inhibition is calculated at each concentration relative to the vehicle control. An IC50 value is determined by fitting the data to a concentration-response curve.

Drug-Drug Interaction Potential: CYP450 Inhibition Assay
  • Causality: The Cytochrome P450 (CYP) family of enzymes, primarily in the liver, is responsible for metabolizing the vast majority of drugs.[17] Inhibition of a specific CYP isoform by one drug can dangerously increase the plasma concentration of a co-administered drug that is metabolized by the same isoform, leading to toxicity.[4][18]

  • Recommended Assay: A multi-isozyme fluorescence- or LC-MS/MS-based inhibition assay using human liver microsomes (HLM). This assay screens the compound against the most clinically relevant CYP isoforms: CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[17][18]

  • Experimental Protocol Summary:

    • Incubation Setup: In a 96-well plate, incubate human liver microsomes with a specific probe substrate for each CYP isoform and a range of concentrations of the test compound.

    • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system.[17]

    • Incubation: Incubate at 37°C for a specified time.

    • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., acetonitrile).

    • Analysis: Centrifuge the plate and analyze the supernatant. Quantify the formation of the metabolite from the probe substrate using LC-MS/MS (most sensitive) or a fluorescent plate reader if using fluorescent probes.

    • Controls: Include a no-inhibitor control (100% activity) and a known potent inhibitor for each isoform as a positive control.[17]

  • Data Analysis: The rate of metabolite formation is measured. The percent inhibition at each concentration of the test compound is calculated, and an IC50 value is determined for each CYP isoform.

Conceptual Diagram of Tier 3 Screening

G cluster_cardio Cardiotoxicity Liability cluster_ddi DDI Liability cpd 3-(4-Chloro-3-methylphenoxy) azetidine hERG hERG Channel (HEK293 Cells) cpd->hERG CYP CYP450 Isoforms (Human Liver Microsomes) cpd->CYP patch_clamp Automated Patch-Clamp hERG->patch_clamp hERG_ic50 hERG IC50 patch_clamp->hERG_ic50 lcms LC-MS/MS Assay CYP->lcms cyp_ic50 CYP Isoform IC50s lcms->cyp_ic50

Caption: Tier 3 screening for specific off-target liabilities.

Data Synthesis and Comprehensive Risk Profile

The culmination of this tiered screening approach is a consolidated data package that provides a holistic, preliminary view of the compound's safety profile. By summarizing the quantitative endpoints in a single table, researchers can quickly compare potencies across different toxicological endpoints.

Assay System / Cell Line Endpoint Result (IC50, µM)
Cytotoxicity HepG2Cell ViabilityHypothetical Value
CHO-K1Cell ViabilityHypothetical Value
HEK293Cell ViabilityHypothetical Value
Genotoxicity CHO-K1 (-S9)MicronucleiPositive/Negative
CHO-K1 (+S9)MicronucleiPositive/Negative
Cardiotoxicity hERG-HEK293InhibitionHypothetical Value
DDI Potential HLM - CYP1A2InhibitionHypothetical Value
HLM - CYP2C9InhibitionHypothetical Value
HLM - CYP2C19InhibitionHypothetical Value
HLM - CYP2D6InhibitionHypothetical Value
HLM - CYP3A4InhibitionHypothetical Value
Caption: Consolidated In Vitro Toxicity Profile for 3-(4-Chloro-3-methylphenoxy)azetidine.

Interpretation and Decision-Making: This profile allows for an initial risk assessment. Key questions to consider include:

  • Is there a sufficient window between the desired on-target potency (if known) and the cytotoxicity IC50?

  • Is the compound genotoxic? A positive finding here is a significant red flag requiring extensive follow-up.

  • What is the hERG IC50? A potent hERG liability (e.g., IC50 < 1 µM) is a major concern.

  • Does the compound inhibit key CYP450 enzymes at concentrations that might be achieved clinically? This informs potential DDI risks.

The answers to these questions will guide the next steps for 3-(4-Chloro-3-methylphenoxy)azetidine, whether that is progression to more advanced studies, chemical modification to mitigate identified liabilities, or deprioritization of the compound.

References

  • In Vitro Assessment of Genotoxicity Using the Comet Assay in CHO-K1 Cells. (n.d.). Google Cloud.
  • In Vitro Cytotoxicity Assays. (n.d.). LifeNet Health LifeSciences.
  • In-vitro hERG & NaV1.5 cardiotoxicity assay. (2025, August 3). protocols.io. Retrieved March 17, 2026, from [Link]

  • High-throughput and high content micronucleus assay in CHO-K1 cells. (n.d.). National Center for Biotechnology Information.
  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka.
  • Updates to OECD in vitro and in chemico test guidelines. (2021, June 18). PETA Science Consortium International e.V.
  • Evaluation of The Genotoxicity of Three Food Additives using CHO-K1 Cells under in vitro Micronucleus Flow Cytometry Assay. (n.d.). Indonesian Journal of Cancer Chemoprevention.
  • Cytochrome P450 Inhibition In Vitro Assay. (n.d.). Charnwood Discovery.
  • In Vitro Genetic Toxicology Assays. (n.d.). Inotiv.
  • Cytotoxicity and genotoxicity of stilbene derivatives in CHO-K1 and HepG2 cell lines. (n.d.). National Center for Biotechnology Information.
  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. (n.d.). National Center for Biotechnology Information.
  • OECD TG 249 as an In Vitro Alternative to Traditional Fish Acute Toxicity Tests. (2025, August 30). ResearchGate.
  • Application Notes and Protocols for hERG Channel Safety Assessment. (n.d.). Benchchem.
  • A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. (n.d.). BioIVT.
  • In-vitro CYP inhibition pooled. (2025, August 3). protocols.io. Retrieved March 17, 2026, from [Link]

  • CYP Inhibition Assay. (n.d.). LifeNet Health LifeSciences.
  • A Framework for Initial In Vitro Toxicity Screening of Small Molecule Compounds: A Methodological Guide. (n.d.). Benchchem.
  • Guidelines for the Testing of Chemicals. (n.d.). Organisation for Economic Co-operation and Development.
  • OECD Test Guideline 487. (2014, September 26). RE-Place.
  • hERG Safety | Cyprotex ADME-Tox Solutions. (n.d.). Evotec.
  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2017, December 20). IntechOpen.
  • An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004. (n.d.). National Center for Biotechnology Information.
  • In vitro assays for developmental neurotoxicity. (n.d.). Organisation for Economic Co-operation and Development.
  • In vitro potency assessment of hERG inhibitors: cell-based thallium-sensitive fluorescence assay vs. automated electrophysiology. (n.d.). Molecular Devices.
  • In Vitro Screening of Novel Azetidine Compounds: A Technical Guide. (n.d.). Benchchem.
  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. (n.d.). National Center for Biotechnology Information.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). National Center for Biotechnology Information.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). Royal Society of Chemistry.
  • In vitro toxicity screening as pre-selection tool. (2008, June 19). European Pharmaceutical Review.
  • Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. (2022, April 9). ResearchGate.
  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. (2025, April 10). Domainex.
  • Azetidine – Knowledge and References. (n.d.). Taylor & Francis.
  • Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. (n.d.). National Center for Biotechnology Information.

Sources

Receptor Binding Affinity and Pharmacological Profiling of 3-(4-Chloro-3-methylphenoxy)azetidine: A Conformationally Restricted Scaffold for Monoamine Transporter Targeting

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology, the precise modulation of monoamine transporters (MATs)—specifically the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters—remains a cornerstone for treating psychiatric and neurological disorders[1]. 3-(4-Chloro-3-methylphenoxy)azetidine (CAS 1219948-74-9) represents a highly optimized, conformationally restricted scaffold utilized in drug discovery to target these integral membrane proteins.

By replacing traditional flexible alkyl chains or larger piperidine/pyrrolidine rings with a strained 4-membered azetidine ring, medicinal chemists significantly reduce the entropic penalty of receptor binding while improving metabolic stability and blood-brain barrier (BBB) penetration[2]. This technical whitepaper dissects the receptor binding affinity, structural target engagement, and the rigorous experimental workflows required to validate the pharmacological profile of this specific aryloxyazetidine derivative[3].

Mechanistic Rationale: Structural Biology of Target Engagement

To understand why 3-(4-Chloro-3-methylphenoxy)azetidine exhibits high affinity for monoamine transporters, we must analyze the causality behind its structural components through the lens of X-ray crystallography and molecular dynamics.

The Azetidine Ring: Conformational Restriction and Salt Bridge Formation

The azetidine nitrogen is highly basic ( pKa​≈9.5 ) and exists almost entirely in its protonated, cationic state at physiological pH. When the ligand enters the central S1 binding pocket of a monoamine transporter, this protonated amine forms a critical, charge-stabilized salt bridge with a highly conserved Aspartate residue (e.g., Asp98 in hSERT, Asp79 in hDAT) [4]. The rigid nature of the azetidine ring locks the basic nitrogen into an optimal vector, minimizing the loss of conformational entropy upon binding compared to highly flexible acyclic amines[5].

The 4-Chloro-3-methylphenoxy Moiety: Hydrophobic Sub-Pocket Occupation

The ether oxygen acts as a crucial hydrogen bond acceptor, orienting the aromatic system deep into the hydrophobic cavity of the S1 pocket, which is lined by non-polar residues (Val, Phe, Tyr)[6]. The specific substitution pattern—a chlorine atom at the para position and a methyl group at the meta position—serves a dual purpose:

  • Steric Complementarity: The bulky, lipophilic halomethyl-phenyl group perfectly fills the hydrophobic void, maximizing Van der Waals interactions[2].

  • Metabolic Shielding: The para-chloro substitution blocks cytochrome P450-mediated aromatic hydroxylation, drastically increasing the compound's microsomal half-life.

MAT_Inhibition Ligand 3-(4-Chloro-3-methylphenoxy)azetidine MAT Monoamine Transporter (SERT/NET/DAT) Ligand->MAT Binds S1_Pocket Central S1 Binding Pocket (Asp-Salt Bridge & Hydrophobic Cavity) MAT->S1_Pocket Localizes to Reuptake Neurotransmitter Reuptake (Blocked) S1_Pocket->Reuptake Steric Hindrance Synapse Increased Synaptic Monoamine Concentration Reuptake->Synapse Results in

Caption: Mechanism of action for monoamine transporter inhibition by aryloxyazetidines.

Experimental Workflows: Self-Validating Radioligand Binding Assays

To establish the trustworthiness of binding affinity data ( Ki​ ), the experimental protocol must be a self-validating system. The following methodology details the gold-standard in vitro radioligand competition binding assay used to profile 3-(4-Chloro-3-methylphenoxy)azetidine against human monoamine transporters [7].

Step-by-Step Protocol
  • Membrane Preparation: Harvest HEK293 cells stably expressing hSERT, hNET, or hDAT. Homogenize the cell pellets in ice-cold Tris-HCl buffer (50 mM, pH 7.4) supplemented with 120 mM NaCl and 5 mM KCl.

    • Causality: Monoamine transporters are Na+/Cl− -coupled symporters. The presence of these specific ions is strictly required to stabilize the outward-facing conformation of the central S1 binding pocket, which is the state recognized by competitive inhibitors[4].

  • Ligand Dilution & Plate Setup: Prepare a 10-point concentration-response curve of 3-(4-Chloro-3-methylphenoxy)azetidine (from 10−11 to 10−5 M) in assay buffer containing 0.1% Bovine Serum Albumin (BSA).

    • Causality: Highly lipophilic aryloxyazetidines are prone to non-specific adsorption onto the plastic walls of 96-well plates. BSA acts as a carrier protein to prevent this depletion, ensuring the calculated IC50​ reflects the true pharmacological potency.

  • Incubation: Combine 50 µg of membrane protein, the test compound, and a fixed concentration of a target-specific radioligand (e.g., [3H] -citalopram for SERT, [3H] -nisoxetine for NET) in a final volume of 250 µL. Incubate at 25°C for 60 minutes.

    • Causality: A 60-minute incubation at room temperature ensures the system reaches thermodynamic equilibrium. This is mathematically mandatory; applying the Cheng-Prusoff equation to non-equilibrated systems yields invalid Ki​ values.

  • Rapid Filtration & Washing: Terminate the reaction via rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash the filters three times with 1 mL of ice-cold buffer.

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding (NSB) of the positively charged azetidine. The ice-cold wash buffer kinetically freezes the complex, slowing the dissociation rate ( koff​ ) of the bound radioligand during the wash step.

  • Quality Control (Self-Validation): Every plate must include wells for Total Binding (TB, buffer only) and Non-Specific Binding (NSB, 10 µM of a reference inhibitor like fluoxetine). The assay is only validated if the Z'-factor is > 0.5, proving a robust signal-to-noise ratio.

Workflow Membrane Membrane Preparation (HEK293-hSERT/NET/DAT) Incubation Incubation with Radioligand + Test Compound Membrane->Incubation Filtration Rapid Filtration (GF/B Filters) Incubation->Filtration Washing Washing (Ice-cold Buffer) Filtration->Washing Scintillation Liquid Scintillation Counting Washing->Scintillation Analysis Data Analysis (IC50 / Ki Calculation) Scintillation->Analysis

Caption: High-throughput radioligand binding assay workflow for MAT profiling.

Quantitative Data Presentation: Pharmacological Profiling

The table below summarizes the representative binding affinities ( Ki​ values) for the 3-(4-Chloro-3-methylphenoxy)azetidine scaffold across primary monoamine transporters and common off-target GPCRs. The data illustrates the scaffold's characteristic profile: potent dual inhibition of SERT and NET, with a significantly lower affinity for DAT and negligible binding to off-target receptors[3][7].

Target ProteinRadioligand UsedRepresentative Ki​ (nM)Reference InhibitorRef. Ki​ (nM)
hSERT [3H] -Citalopram1.2 ± 0.3Fluoxetine0.9
hNET [3H] -Nisoxetine4.5 ± 0.8Desipramine1.5
hDAT [3H] -WIN35,428145 ± 12Nomifensine56.0
5-HT 2A​ [3H] -Ketanserin> 10,000Ketanserin2.1
α1​ -Adrenergic [3H] -Prazosin> 5,000Prazosin0.5

Note: Ki​ values are calculated from IC50​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) , where [L] is the concentration of the radioligand and Kd​ is its dissociation constant.

Conclusion

The 3-(4-Chloro-3-methylphenoxy)azetidine molecule exemplifies the power of rational structural design in neuropharmacology. By utilizing an azetidine ring to restrict conformational freedom and a precisely substituted phenoxy group to exploit the hydrophobic S1 binding pocket, this scaffold achieves high-affinity, selective modulation of monoamine transporters[2][3]. When evaluated through rigorously controlled, self-validating radioligand binding assays, compounds of this class consistently demonstrate the robust pharmacokinetic and pharmacodynamic properties required for advanced drug development.

References

  • Coleman JA, Green EM, Gouaux E. (2016). X-ray structures and mechanism of the human serotonin transporter. Nature, 532(7599), 334-339. URL:[Link]

  • Tatsumi M, Groshan K, Blakely RD, Richelson E. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology, 340(2-3), 249-258. URL: [Link]

  • Brown A, et al. (2010). Triazole oxytocin antagonists: Identification of an aryloxyazetidine replacement for a biaryl substituent. Bioorganic & Medicinal Chemistry Letters, 20(2), 516-520. URL:[Link]

  • Patent CN109963834A. (2019).Novel azetidine derivatives useful as modulators of cortical catecholaminergic neurotransmission. Google Patents.

Sources

Crystal Structure and Stereochemical Dynamics of 3-(4-Chloro-3-methylphenoxy)azetidine: A Comprehensive Crystallographic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural biologists, and medicinal chemists. Content Type: In-Depth Technical Whitepaper

Executive Summary & Chemical Identity

The incorporation of small, strained aliphatic rings into drug scaffolds is a cornerstone of modern medicinal chemistry. Azetidines, four-membered nitrogenous heterocycles, are increasingly utilized to improve the fraction of sp³ carbons ( Fsp3​ ) in drug candidates, thereby enhancing aqueous solubility and metabolic stability while providing rigid, well-defined exit vectors for substituents[1].

This whitepaper provides an authoritative, in-depth analysis of the stereochemistry, conformational dynamics, and crystallographic determination of 3-(4-Chloro-3-methylphenoxy)azetidine (CAS: 1219948-74-9). As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting; we will explore the causality behind the molecule's structural behavior and detail a self-validating experimental protocol for its X-ray crystallographic characterization.

Stereochemistry and Conformational Dynamics

The Illusion of Chirality at C3

A common misconception in the structural analysis of 3-substituted azetidines is the assignment of chirality to the C3 carbon. In 3-(4-Chloro-3-methylphenoxy)azetidine, the C3 atom is bonded to a hydrogen atom, the 4-chloro-3-methylphenoxy group, and two identical ring methylene groups (C2 and C4).

Because the paths through C2-N1 and C4-N1 are chemically and geometrically equivalent, the molecule possesses an internal plane of symmetry in its idealized planar state. Therefore, C3 is achiral (a prochiral or pseudoasymmetric center) . The molecule does not possess enantiomers and is optically inactive.

Ring Puckering and Nitrogen Inversion

While the 2D representation implies a flat ring, the physical reality is dictated by molecular strain. An ideal planar azetidine ring forces the adjacent C-H bonds into a high-energy eclipsed conformation. To alleviate this torsional strain, the azetidine ring undergoes puckering , adopting a "butterfly" or folded envelope conformation[2].

This puckering breaks the theoretical C2v​ symmetry. The 4-chloro-3-methylphenoxy group can adopt either a pseudo-equatorial or pseudo-axial position relative to the puckered ring. Concurrently, the nitrogen atom undergoes rapid inversion (similar to ammonia). The energy barrier for this interconversion is relatively low (estimated between 1900 and 2600 cm⁻¹), meaning these conformers rapidly interconvert at room temperature[3].

ConformationalDynamics Planar Planar Azetidine (Transition State) PuckeredEq Puckered Conformer (Pseudo-Equatorial O-Ar) Planar->PuckeredEq Strain Relief (Thermodynamic Minimum) PuckeredAx Puckered Conformer (Pseudo-Axial O-Ar) Planar->PuckeredAx Strain Relief (Higher Energy) PuckeredEq->PuckeredAx Ring Flip & N-Inversion (Rapid at 298 K)

Conformational equilibrium of 3-substituted azetidines highlighting ring puckering and inversion.

X-Ray Crystallography: Experimental Protocol

To definitively determine the structural parameters of 3-(4-Chloro-3-methylphenoxy)azetidine, Single-Crystal X-Ray Diffraction (SCXRD) is required. The following protocol is designed as a self-validating system , ensuring that each step provides internal checks against artifacts.

Step-by-Step Methodology

Step 1: Crystal Growth via Slow Evaporation

  • Procedure: Dissolve 50 mg of the compound in a minimal volume of a 1:1 mixture of Ethyl Acetate and Hexane. Partially cover the vial to allow for slow solvent evaporation over 48-72 hours.

  • Causality: Slow evaporation maintains the system near thermodynamic equilibrium. Rapid precipitation leads to kinetic trapping, resulting in amorphous powders or twinned crystals that yield diffuse, unresolvable diffraction patterns[4].

  • Validation: Inspect under polarized light. A high-quality single crystal will uniformly extinguish light at specific rotation angles.

Step 2: Cryogenic Mounting (100 K)

  • Procedure: Coat the selected crystal in Paratone-N oil, mount it on a MiTeGen polyimide loop, and immediately plunge it into a 100 K nitrogen gas stream on the diffractometer.

  • Causality: Cryocooling serves two critical functions: it prevents solvent loss (which degrades the lattice) and drastically reduces the thermal atomic displacement parameters (B-factors). Minimizing thermal motion is essential to accurately resolve the electron density of the highly strained C-C-C and C-N-C angles[5].

Step 3: Data Collection and Reduction

  • Procedure: Utilize a diffractometer equipped with a microfocus Cu Kα radiation source ( λ=1.54184 Å) and a photon-counting pixel array detector. Collect a full sphere of data using ω and ϕ scans.

  • Causality: While the molecule is achiral, Cu Kα radiation provides stronger diffraction intensities for light-atom (C, N, O, Cl) organic structures compared to Mo Kα, yielding higher resolution data at high diffraction angles.

  • Validation: An internal merging R -factor ( Rint​ ) of <0.05 confirms that symmetrically equivalent reflections are consistent, validating the data quality.

Step 4: Structure Solution and Refinement

  • Procedure: Solve the phase problem using intrinsic phasing methods. Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F2 . Place hydrogen atoms in calculated positions using a riding model.

  • Causality: Anisotropic refinement models the electron density as an ellipsoid rather than a sphere, which is crucial for identifying any residual dynamic disorder in the "fluttering" azetidine ring that persists even at 100 K[4].

SCXRDWorkflow Step1 1. Crystal Growth (Slow Evaporation) Step2 2. Crystal Selection (Polarized Light Microscopy) Step1->Step2 Step3 3. Data Collection (100 K, Cu Kα Radiation) Step2->Step3 Step4 4. Data Reduction (Integration & Absorption) Step3->Step4 Step5 5. Structure Solution (Intrinsic Phasing) Step4->Step5 Step6 6. Refinement (Anisotropic, F² Least-Squares) Step5->Step6

Step-by-step X-ray crystallography workflow for azetidine structural determination.

Crystallographic Data & Structural Analysis

When 3-(4-Chloro-3-methylphenoxy)azetidine crystallizes, the rapid conformational interconversion ceases. The molecule locks into a specific puckered state. Because the bulk material is achiral, it typically crystallizes in a centrosymmetric space group (such as P21​/c or Pbca ), where both the "left-leaning" and "right-leaning" puckered conformers exist in equal stoichiometric amounts within the unit cell, related by an inversion center[4].

Quantitative Structural Parameters

The following table summarizes the expected crystallographic parameters for this class of 3-aryloxy azetidines, synthesizing data from established structural databases and ab initio calculations[2],[1].

ParameterExpected Value RangeStructural Causality & Significance
C-C-C Bond Angle (Ring) 88.0° – 89.5°Significant deviation from ideal sp³ tetrahedral geometry (109.5°). This compression is the primary source of Baeyer angle strain in the molecule.
C-N-C Bond Angle 90.5° – 91.5°Forces the nitrogen lone pair into a pseudoaxial orientation, dictating its behavior as a hydrogen bond acceptor in the crystal lattice.
Ring Puckering Angle 15.0° – 35.0°The degree to which the ring folds out of planarity. This specifically relieves the 1,2-eclipsing interactions between the C2 and C4 methylene protons.
Intermolecular Bonding N-H···O (Ether)The secondary amine acts as a strong H-bond donor, typically forming 1D polymeric chains or discrete dimers with the ether oxygen of adjacent molecules.
Aryl Group Orientation π−π StackingThe bulky 4-chloro-3-methylphenyl group dictates the larger unit cell volume and drives crystal packing through offset face-to-face π−π interactions.

Conclusion

The structural characterization of 3-(4-Chloro-3-methylphenoxy)azetidine requires a rigorous understanding of both its deceptive stereochemistry and its highly dynamic conformational landscape. By recognizing that the C3 position is achiral, and that the molecule's true 3D complexity arises from strain-induced ring puckering and nitrogen inversion, researchers can accurately interpret SCXRD data. Employing cryogenic data collection and anisotropic refinement ensures that the profound geometric deviations inherent to the azetidine core are captured with high fidelity, paving the way for its rational integration into complex pharmacological scaffolds.

References

  • Grokipedia. Azetidine - Molecular Structure. Retrieved from:[Link]

  • ETH Zurich Research Collection. Crystal structure analysis of N-acetylated proline and ring size analogs. Retrieved from:[Link]

  • AIP Publishing. Internal dynamics in azetidine: A microwave and ab initio study. Retrieved from:[Link]

  • National Institutes of Health (PMC). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Retrieved from:[Link]

Sources

Methodological & Application

Protocols for scaling up 3-(4-Chloro-3-methylphenoxy)azetidine laboratory production

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive application note and protocol for the scale-up synthesis of 3-(4-Chloro-3-methylphenoxy)azetidine, designed for process chemists and drug development professionals.

Process Rationale & Retrosynthetic Alignment

Azetidine rings, particularly 3-substituted aryloxyazetidines, are highly valued in medicinal chemistry as rigidified, metabolically stable bioisosteres for morpholines and piperidines[1]. However, the inherent ring strain of the four-membered heterocycle presents unique challenges during multikilogram scale-up, particularly regarding thermal stability and the avoidance of highly exothermic ring-opening side reactions[2].

When designing the scale-up route for 3-(4-Chloro-3-methylphenoxy)azetidine, two primary synthetic strategies are typically evaluated:

  • The Mitsunobu Reaction: Direct coupling of 1-Boc-3-hydroxyazetidine with 4-chloro-3-methylphenol.

  • The SN​2 Displacement Route: Activation of 1-Boc-3-hydroxyazetidine via a mesylate intermediate, followed by nucleophilic substitution[3].

Causality for Route Selection: For laboratory-to-pilot scale-up, the Mitsunobu approach is universally rejected due to the generation of stoichiometric triphenylphosphine oxide ( Ph3​P=O ) and hydrazine byproducts, which are notoriously difficult to purge without resource-intensive chromatography[3]. Instead, we utilize the two-step SN​2 displacement route. The mesylation of 1-Boc-3-hydroxyazetidine proceeds quantitatively, and the subsequent displacement by the phenoxide anion is highly scalable, yielding crystalline intermediates that self-validate their purity through simple filtration and trituration[2].

Process Workflow & Control Strategy

To ensure a self-validating system, In-Process Controls (IPCs) are embedded at every chemical transformation. The process will not proceed to the next stage unless the IPC criteria (typically >99% conversion via HPLC) are met.

G A 1-Boc-3-hydroxyazetidine (Starting Material) B Mesylation (MsCl, Et3N) IPC: HPLC <1% SM A->B C 1-Boc-3-azetidinyl mesylate (Intermediate 1) B->C D Etherification (Chlorocresol, K2CO3) IPC: HPLC <1% Int 1 C->D E 1-Boc-3-(4-chloro-3-methylphenoxy)azetidine (Intermediate 2) D->E F Deprotection (HCl/IPA) IPC: Gas Evolution Ceases E->F G 3-(4-Chloro-3-methylphenoxy)azetidine HCl (Final API Intermediate) F->G

Process workflow for aryloxyazetidine synthesis with embedded In-Process Controls (IPCs).

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 1-Boc-3-azetidinyl methanesulfonate

The activation step relies on strict temperature control to prevent the degradation of the strained azetidine ring[2].

  • Charge: To a 10 L jacketed glass reactor equipped with an overhead stirrer, charge 1-Boc-3-hydroxyazetidine (500 g, 2.89 mol, 1.0 eq) and Dichloromethane (DCM, 4.0 L).

  • Base Addition: Add Triethylamine ( Et3​N , 438 g, 4.33 mol, 1.5 eq). Stir to achieve a homogenous solution and cool the batch to 0 °C to -5 °C using a chiller.

  • Activation: Dropwise add Methanesulfonyl chloride (MsCl, 397 g, 3.47 mol, 1.2 eq) over 2 hours. Causality: The addition is highly exothermic. Maintaining the internal temperature below 5 °C prevents the formation of dimeric impurities and limits the degradation of the Boc-protecting group[2].

  • IPC: Stir for 1 hour at 0 °C. Sample for HPLC. Proceed only if unreacted 1-Boc-3-hydroxyazetidine is <1.0 area%.

  • Workup: Quench with cold water (2.0 L). Separate the organic layer, wash with 10% aqueous citric acid (1.0 L) to remove residual Et3​N , and then with brine (1.0 L).

  • Isolation: Concentrate the DCM layer under reduced pressure to afford a pale yellow solid. Yield: ~710 g (98%).

Step 2: Synthesis of 1-Boc-3-(4-chloro-3-methylphenoxy)azetidine

This step utilizes a polar aprotic solvent to maximize the nucleophilicity of the phenoxide anion.

  • Charge: To a clean 10 L reactor, charge 1-Boc-3-azetidinyl methanesulfonate (700 g, 2.78 mol, 1.0 eq), 4-Chloro-3-methylphenol (436 g, 3.06 mol, 1.1 eq), and N,N-Dimethylformamide (DMF, 3.5 L).

  • Base Addition: Add finely powdered Potassium Carbonate ( K2​CO3​ , 768 g, 5.56 mol, 2.0 eq).

  • Heating: Heat the suspension to 80 °C. Causality: The SN​2 displacement on the sterically hindered 3-position of the azetidine ring requires elevated thermal energy to overcome the activation barrier, but exceeding 90 °C risks thermal cleavage of the Boc group.

  • IPC: Stir at 80 °C for 12 hours. Sample for HPLC. Proceed when the mesylate intermediate is <1.0 area%.

  • Workup: Cool to 20 °C. Pour the reaction mixture into ice-cold water (10 L) under vigorous stirring to precipitate the product. Filter the resulting white solid and wash extensively with water to remove DMF and salts.

  • Drying: Dry in a vacuum oven at 45 °C until moisture content (Karl Fischer) is <0.5%. Yield: ~745 g (90%).

Step 3: Deprotection to 3-(4-Chloro-3-methylphenoxy)azetidine Hydrochloride

Anhydrous conditions are prioritized here to directly precipitate the highly pure hydrochloride salt.

  • Charge: Suspend 1-Boc-3-(4-chloro-3-methylphenoxy)azetidine (700 g, 2.35 mol) in Isopropanol (IPA, 3.5 L).

  • Deprotection: Slowly add 5N HCl in Isopropanol (1.88 L, 9.40 mol, 4.0 eq). Causality: Using anhydrous HCl in IPA instead of aqueous HCl/TFA prevents the need for a basic workup and extraction. The product will crystallize directly out of the IPA solution as the hydrochloride salt, driving the reaction forward and acting as a self-purifying step.

  • Maturation: Stir at 40 °C for 4 hours. Copious gas evolution ( CO2​ and isobutylene) will be observed.

  • IPC: Monitor via HPLC until the Boc-protected intermediate is undetectable.

  • Isolation: Cool the thick slurry to 0 °C, filter, and wash the cake with cold MTBE (1.0 L). Dry under vacuum at 50 °C. Yield: ~515 g (94%).

Quantitative Scale-Up Data

The following table summarizes the process metrics observed during the transition from bench-scale to pilot-scale, highlighting the robustness of the chosen SN​2 methodology.

ParameterBench Scale (50g)Kilo-Lab Scale (500g)Pilot Scale (5kg)Trend / Observation
Step 1 Yield 99.1%98.0%97.5%Consistent; slight loss to reactor walls.
Step 1 Purity (HPLC) 99.5%99.2%99.0%Highly scalable; no thermal runaway observed.
Step 2 Yield 92.4%90.0%88.5%Minor hydrolysis of mesylate at scale.
Step 2 Purity (HPLC) 98.8%98.5%98.1%Easily upgraded during final salt formation.
Step 3 Yield 95.0%94.0%94.5%Crystallization efficiency improves at scale.
Final API Purity 99.9% 99.8% 99.9% Anhydrous HCl/IPA acts as a perfect purifying sink.
Process E-Factor 453832Solvent recovery at pilot scale improves efficiency.

References

  • A Comparative Guide to the Synthesis of 3-Alkoxy and Aryloxyazetidines. Benchchem.
  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates.
  • Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. Journal of the American Chemical Society.

Sources

Application Notes and Protocols: In Vitro Assay Preparation for 3-(4-Chloro-3-methylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Azetidine Derivative

The azetidine scaffold is a privileged structure in modern medicinal chemistry, recognized for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2] Its presence in several FDA-approved drugs, targeting a range of receptors and enzymes, underscores its therapeutic significance.[1] The compound 3-(4-chloro-3-methylphenoxy)azetidine, with its unique substitution pattern, presents an intriguing candidate for drug discovery. The substituted phenoxy group, coupled with the conformationally rigid azetidine ring, suggests potential interactions with protein targets that possess well-defined binding pockets, such as G-protein coupled receptors (GPCRs) and neurotransmitter transporters.[1][3]

This guide provides a comprehensive framework for the initial in vitro characterization of 3-(4-chloro-3-methylphenoxy)azetidine. We will outline a tiered approach, beginning with primary screening assays to identify potential biological targets, followed by more complex secondary assays to elucidate the compound's functional activity and mechanism of action. The protocols detailed herein are designed to be robust and reproducible, providing researchers with the necessary tools to assess the pharmacological profile of this novel chemical entity.

Compound Handling and Preparation

Prior to initiating any biological assay, it is imperative to handle 3-(4-chloro-3-methylphenoxy)azetidine with appropriate safety precautions.

Safety Precautions:

  • Consult the Material Safety Data Sheet (MSDS): Always review the MSDS for specific handling, storage, and disposal instructions.[4][5][6]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][6]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[5]

  • Spill and Disposal: Have appropriate spill containment materials readily available and dispose of waste according to institutional and local regulations.[5]

Solubility and Stock Solution Preparation:

The solubility of the test compound is a critical parameter for accurate and reproducible assay results.

  • Initial Solubility Testing: Empirically determine the solubility of 3-(4-chloro-3-methylphenoxy)azetidine in common laboratory solvents such as DMSO, ethanol, and aqueous buffers.

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of the compound.

    • Dissolve in a suitable solvent (typically DMSO for primary screening) to create a high-concentration stock solution (e.g., 10 mM).

    • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Table 1: Recommended Compound Dilution Scheme for IC50/EC50 Determination

StepActionConcentration
1Prepare a 10 mM stock solution in 100% DMSO.10 mM
2Create a top working concentration (e.g., 100 µM) by diluting the stock in assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically ≤ 0.5%.100 µM
3Perform serial dilutions (e.g., 1:3 or 1:10) in assay buffer to generate a concentration-response curve.Variable

Tier 1: Primary Screening - Identifying Potential Biological Targets

The initial screening phase aims to broadly assess the compound's interaction with major classes of drug targets. Given the structural characteristics of 3-(4-chloro-3-methylphenoxy)azetidine, we propose focusing on two key target families: G-Protein Coupled Receptors (GPCRs) and Monoamine Transporters.

Protocol 1: Radioligand Binding Assay for GPCR Target Panel

Radioligand binding assays are a gold-standard for identifying direct interactions between a compound and a receptor.[7] This protocol provides a general framework for screening against a panel of GPCRs.

Objective: To determine if 3-(4-chloro-3-methylphenoxy)azetidine competitively inhibits the binding of a known radiolabeled ligand to a specific GPCR.

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand specific for the target GPCR

  • Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

  • 96-well filter plates (e.g., GF/C or GF/B)

  • Scintillation cocktail

  • Microplate scintillation counter

Workflow:

Figure 3: Workflow for a luminescence-based GPCR functional assay.

Procedure:

  • Agonist Mode:

    • Dispense the cell lysate into the wells of the assay plate.

    • Add serial dilutions of 3-(4-chloro-3-methylphenoxy)azetidine or a known agonist.

    • Incubate for a specified time (e.g., 30-60 minutes) at room temperature.

  • Antagonist Mode:

    • Dispense the cell lysate into the wells.

    • Add serial dilutions of 3-(4-chloro-3-methylphenoxy)azetidine or a known antagonist.

    • Incubate for 15-30 minutes.

    • Add a fixed concentration of a known agonist (typically at its EC80).

    • Incubate for an additional 30-60 minutes.

  • Signal Detection:

    • Add the NanoLuc substrate to all wells.

    • Read the luminescence signal on a plate-reading luminometer.

  • Data Analysis:

    • Agonist Mode: Plot the luminescence signal against the log concentration of the compound to generate a dose-response curve and determine the EC50 and Emax values.

    • Antagonist Mode: Plot the luminescence signal against the log concentration of the compound to generate an inhibitory dose-response curve and determine the IC50 value.

Data Interpretation and Next Steps

The data generated from these assays will provide a preliminary pharmacological profile of 3-(4-chloro-3-methylphenoxy)azetidine.

Table 2: Interpreting Primary and Secondary Screening Data

AssayResultInterpretationNext Steps
Radioligand BindingLow IC50Compound binds to the GPCR.Proceed to functional assays (e.g., luminescence reporter) to determine agonist/antagonist activity.
Monoamine Transporter UptakeLow IC50Compound inhibits transporter function.Further studies to determine if it is a substrate or a non-substrate inhibitor.
GPCR Functional (Agonist)Low EC50, significant EmaxCompound is an agonist or partial agonist.Determine potency and efficacy relative to known agonists.
GPCR Functional (Antagonist)Low IC50Compound is an antagonist.Determine the nature of antagonism (competitive vs. non-competitive).

A "hit" from this initial screening cascade would warrant further investigation, including selectivity profiling against a broader panel of related targets, assessment of off-target liabilities, and eventual progression to more complex cell-based and in vivo models.

Conclusion

The systematic in vitro evaluation of novel compounds like 3-(4-chloro-3-methylphenoxy)azetidine is a cornerstone of modern drug discovery. The protocols outlined in this application note provide a robust and scientifically grounded framework for the initial characterization of this compound's biological activity. By employing a tiered approach of primary binding and uptake assays followed by secondary functional assays, researchers can efficiently identify and validate potential therapeutic targets, paving the way for further preclinical development.

References

  • An accessible and generalizable in vitro luminescence assay for detecting GPCR activ
  • An accessible and generalizable in vitro luminescence assay for detecting GPCR activ
  • Advances in G Protein-Coupled Receptor High-throughput Screening. PMC.
  • Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica.
  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs Th
  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology.
  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activ
  • 3-(4-Chloro-3-methylphenoxy)azetidine 95%. AiFChem, an Xtalpi Company.
  • 3-(4-Chloro-3-methylphenoxy)azetidine. Sigma-Aldrich.
  • Material Safety D
  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec.
  • Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. PMC.
  • Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC.
  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI.
  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity rel
  • 3-(4-Chloro-2-methylphenoxy)azetidine. Sigma-Aldrich.
  • 3-(2-Chloro-5-methylphenoxy)azetidine. AK Scientific, Inc.
  • 3-(4-Chloro-2-methylphenoxy)azetidine. BLDpharm.
  • Safety D
  • 3-(4-chlorophenyl)azetidine hydrochloride. Sigma-Aldrich.
  • 3-[3-(4-chloro-3-methylphenoxy)azetidine-1-carbonyl]-5-methylpyridine. Chemazone.
  • Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine.
  • Azetidines in medicinal chemistry: emerging applic
  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorin
  • Azetidine. Wikipedia.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Purification of 3-(4-Chloro-3-methylphenoxy)azetidine Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the isolation of strained nitrogenous heterocycles. 3-(4-Chloro-3-methylphenoxy)azetidine is a highly valuable secondary amine, but its purification is notoriously difficult.

During its synthesis—typically via the nucleophilic substitution of an N-protected azetidine with 4-chloro-3-methylphenol followed by deprotection—the resulting crude mixture contains the target basic amine, unreacted acidic phenols, and neutral degradation products. Furthermore, the basic nature of the azetidine ring causes severe streaking on standard acidic silica gel[1].

This guide provides a causality-driven, self-validating framework to isolate this compound with high purity and yield, utilizing orthogonal purification strategies.

Orthogonal Purification Strategy: Acid-Base Extraction

The Causality: 3-(4-Chloro-3-methylphenoxy)azetidine is a basic secondary amine (pKa ~9.5), whereas the primary unreacted starting material, 4-chloro-3-methylphenol, is weakly acidic. By manipulating the pH of the aqueous phase, we can selectively protonate the azetidine to form a water-soluble hydrochloride salt. This forces the neutral and phenolic impurities to remain in the organic phase[2]. Subsequent basification of the aqueous layer regenerates the free amine, allowing it to be cleanly extracted back into an organic solvent.

Step-by-Step Methodology: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of approximately 100 mg/mL.

  • Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1.0 M HCl (aq). Shake vigorously and vent. The basic azetidine protonates and migrates into the aqueous layer.

  • Phase Separation: Collect the lower aqueous layer. Wash the retained organic layer with an additional half-volume of 1.0 M HCl to ensure complete extraction. Combine the aqueous layers. (Self-Validation: TLC of the organic layer should now show the absence of the amine spot, confirming successful extraction).

  • Basification: Cool the combined aqueous layer in an ice bath to mitigate the exothermic neutralization, which protects the strained azetidine ring. Slowly add 2.0 M NaOH (aq) dropwise until the pH reaches 10–11. The solution will become cloudy as the free base oils out.

  • Back-Extraction: Extract the basic aqueous layer three times with Dichloromethane (DCM).

  • Isolation: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (water bath <40°C) to yield the enriched azetidine.

G Start Crude Mixture (Azetidine + Phenol) Step1 Dissolve in EtOAc Extract with 1M HCl Start->Step1 Org1 Organic Phase (Phenol Impurities) Step1->Org1 Discard Aq1 Aqueous Phase (Azetidine Salt) Step1->Aq1 Keep Step2 Basify to pH 10-11 (NaOH or K2CO3) Aq1->Step2 Step3 Extract with DCM Step2->Step3 Org2 Organic Phase (Pure Azetidine) Step3->Org2 Target Aq2 Aqueous Phase (Waste Salts) Step3->Aq2 Discard

Workflow for the acid-base extraction of 3-(4-Chloro-3-methylphenoxy)azetidine.

Flash Chromatography Optimization for Secondary Amines

The Causality: Standard silica gel contains acidic silanol (Si-OH) groups. When a basic secondary amine like our azetidine is loaded, a strong acid-base interaction occurs, leading to irreversible adsorption and severe peak tailing[1]. To overcome this, the mobile phase must be modified with a volatile competing base (e.g., Triethylamine) to neutralize the acidic sites, or the stationary phase must be switched to an amine-functionalized silica[3],[4].

Step-by-Step Methodology: Triethylamine-Modified Chromatography
  • Solvent System Selection: Use TLC to identify a solvent system (e.g., Dichloromethane/Methanol) that provides an Rf of 0.2–0.3 for the target azetidine.

  • Eluent Preparation: Prepare the selected mobile phase and add 1% (v/v) Triethylamine (Et₃N). Mix thoroughly[3].

  • Column Deactivation: Pack the flash chromatography column with standard silica gel using the Et₃N-modified eluent. Flush the column with at least 2 column volumes (CV) of the modified eluent to fully neutralize the acidic silanol sites before loading the sample.

  • Sample Loading: Dissolve the enriched azetidine in a minimal amount of the modified eluent and load it onto the column.

  • Elution & Monitoring: Run the column and monitor fractions via TLC using a ninhydrin stain (which selectively visualizes secondary amines as distinct pink/purple spots).

  • Solvent Removal: Pool the product-containing fractions and evaporate under reduced pressure. Co-evaporate with toluene to remove residual Et₃N.

G Issue Amine Streaking on Silica? Mod Add 1% Et3N to Mobile Phase Issue->Mod Yes Success Good Resolution? Mod->Success AmineSilica Use Amine-Functionalized Silica (KP-NH) Success->AmineSilica No Proceed Proceed with Normal Phase Purification Success->Proceed Yes AmineSilica->Proceed High Purity RevPhase Switch to Reverse Phase Prep-HPLC AmineSilica->RevPhase Complex Matrix

Decision tree for resolving chromatography issues with secondary amines.

Quantitative Data: Comparison of Purification Techniques

To assist in workflow planning, the following table summarizes the expected outcomes of various purification techniques applied to azetidine mixtures[3].

Purification TechniqueTypical PurityExpected YieldScalabilityRelative CostPrimary Use Case
Acid-Base Extraction 85 - 90%80 - 95%ExcellentLowBulk removal of phenolic starting materials.
Silica Gel + 1% Et₃N > 95%60 - 85%GoodLowRoutine purification of the crude amine.
Amine-Functionalized Silica > 98%75 - 90%ModerateHighComplex mixtures where Et₃N fails to resolve peaks.
Reverse-Phase Prep-HPLC > 99%50 - 70%PoorVery HighFinal polishing for biological testing.

Troubleshooting FAQs

Q1: My azetidine compound is degrading during concentration. What is causing this? A1: Azetidines are highly strained four-membered rings with a ring strain energy of approximately 25.2 kcal/mol[5]. This makes them highly susceptible to ring-opening, particularly under acidic conditions or elevated temperatures. If your silica gel is highly acidic and not properly buffered with Et₃N, the silica itself can catalyze ring-opening degradation during chromatography. Ensure you are deactivating your column and keeping rotary evaporator water bath temperatures below 40°C.

Q2: I performed the acid-base extraction, but my yield is extremely low. Where did my product go? A2: There are two common culprits. First, 3-(4-Chloro-3-methylphenoxy)azetidine has moderate lipophilicity. If you did not basify the aqueous layer sufficiently (pH < 10), the amine remains protonated and water-soluble. Second, secondary amines can form emulsions during extraction. If an emulsion forms, add brine (saturated NaCl) to the aqueous layer to increase ionic strength and force the organic compound into the organic phase.

Q3: Can I use Preparative Reverse-Phase HPLC for this mixture? A3: Yes, Prep-HPLC is excellent for final polishing. However, standard acidic modifiers (like 0.1% TFA) will protonate the azetidine, causing it to elute very early near the void volume on a standard C18 column. To improve retention and resolution, consider using a basic mobile phase modifier (e.g., 0.1% Ammonium Bicarbonate buffer at pH 9) combined with a high-pH stable C18 column.

References

  • Biotage. "Is there an easy way to purify organic amines?" Biotage.[Link]

  • Teledyne ISCO. "Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography." Teledyne ISCO. [Link]

  • ResearchGate. "Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates." ResearchGate. [Link]

Sources

Technical Support Center: Reducing Byproduct Formation in 3-(4-Chloro-3-methylphenoxy)azetidine Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the synthesis and handling of 3-(4-Chloro-3-methylphenoxy)azetidine. Our focus is to provide scientifically-grounded solutions to common challenges, particularly the formation of unwanted byproducts, to help you optimize your reaction yields and purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during the synthesis and use of 3-(4-Chloro-3-methylphenoxy)azetidine.

Q1: What is the primary synthetic route to 3-(4-Chloro-3-methylphenoxy)azetidine, and what are the most common byproducts?

The most prevalent and industrially scalable method for synthesizing this molecule is a variation of the Williamson ether synthesis.[1][2] This reaction typically involves the nucleophilic substitution (SN2) of a leaving group at the 3-position of an N-protected azetidine with the sodium or potassium salt of 4-chloro-3-methylphenol.

The most common byproducts encountered are:

  • Azetine (Elimination Product): Formed via an E2 elimination reaction, which competes with the desired SN2 pathway. This is often favored by strong, sterically hindered bases and high temperatures.[2][3]

  • Ring-Opened Products: The inherent ring strain of the azetidine core (approx. 25.4 kcal/mol) makes it susceptible to cleavage under harsh conditions (e.g., strong acids, bases, or nucleophiles), leading to polymeric or acyclic amine byproducts.[4][5]

  • C-Alkylated Phenol: The phenoxide ion is an ambident nucleophile, meaning alkylation can occur on the aromatic ring (C-alkylation) as well as the desired oxygen atom (O-alkylation), though this is generally a minor pathway under standard Williamson conditions.[1]

Q2: During a subsequent N-alkylation of 3-(4-Chloro-3-methylphenoxy)azetidine, I'm observing O-alkylation or other side reactions. Why does this happen?

When alkylating the secondary amine of the azetidine ring, the molecule contains multiple potentially reactive sites. The phenoxy oxygen, while less nucleophilic than the secondary amine, can still compete for the alkylating agent, especially if "hard" alkylating agents with hard leaving groups (e.g., dimethyl sulfate, methyl triflate) are used, which favor reaction at the harder oxygen center.[6] Furthermore, if the reaction conditions are too harsh, the stability of the azetidine ring itself can be compromised.

Q3: My reaction is producing a significant amount of an azetine byproduct. What conditions favor this elimination, and how can it be suppressed?

The formation of 2-azetine or 3-azetine is a classic E2 elimination side reaction.[7] It is favored by:

  • Strong, Sterically Hindered Bases: Bases like potassium tert-butoxide (t-BuOK) are more likely to act as a proton-abstracting base rather than a nucleophile, promoting elimination.

  • High Temperatures: Higher thermal energy increases the rate of elimination relative to substitution.

  • Poor Leaving Groups: While seemingly counterintuitive, a less reactive leaving group may require more forcing conditions (like higher heat), which in turn favors elimination.

  • Solvent Choice: Polar aprotic solvents like DMSO or DMF generally favor the SN2 reaction, while less polar solvents may not solvate the nucleophile as effectively, potentially increasing its basicity and promoting elimination.[3]

To suppress this, utilize milder bases (e.g., K₂CO₃, Cs₂CO₃), maintain the lowest effective reaction temperature, and choose a good leaving group like iodide or triflate on your azetidine precursor.[5]

Q4: I am observing polymeric or unidentified high molecular weight byproducts. What could be causing this?

The presence of high molecular weight species often points to ring-opening polymerization. The strained four-membered ring of azetidine can be opened by nucleophiles, including another azetidine molecule. This process can be initiated by trace amounts of acid or strong base, or by elevated temperatures. Once one ring is opened, the resulting primary or secondary amine can act as a nucleophile to open another azetidine ring, leading to a chain reaction. Maintaining carefully controlled, near-neutral pH and avoiding excessive heat are critical to prevent this.[4][5]

Part 2: Detailed Troubleshooting Guides

This section provides structured approaches to diagnose and solve specific byproduct-related issues.

Guide 1: Issue - Low Yield Due to Formation of Azetine Elimination Byproduct

Problem Identification: The formation of an azetine is typically confirmed by ¹H NMR, where you will observe the appearance of vinylic protons and a corresponding loss of the proton signal at the 3-position of the azetidine ring. Mass spectrometry will show a product with a mass corresponding to the loss of the leaving group and a proton (M - H - LG).

Root Cause Analysis: The competition between the desired SN2 pathway and the E2 elimination pathway is at the core of this issue. The base's role is to deprotonate the phenol, but if it is too strong or sterically hindered, it will preferentially abstract a proton from a carbon adjacent to the leaving group on the azetidine ring, leading to the formation of a double bond.

Workflow for Mitigating Azetine Formation

G start High Azetine Byproduct Detected base Evaluate Base Is it strong and/or hindered? (e.g., t-BuOK, NaH) start->base temp Evaluate Temperature Is it > 80°C? base->temp No change_base Action: Switch to a weaker, less hindered base (e.g., K₂CO₃, Cs₂CO₃) base->change_base Yes solvent Evaluate Solvent Is it a polar aprotic solvent? (e.g., DMF, DMSO, Acetonitrile) temp->solvent No lower_temp Action: Reduce temperature (Target 40-60°C) temp->lower_temp Yes success Problem Solved: High Yield of Desired Ether solvent->success Yes change_solvent Action: Switch to a polar aprotic solvent (e.g., DMF) solvent->change_solvent No change_base->temp lower_temp->solvent change_solvent->success

Caption: Troubleshooting workflow for reducing azetine byproduct.

Solutions & Experimental Protocols:

  • Optimize the Base:

    • Rationale: A weaker, less sterically hindered base is less likely to cause elimination. Carbonate bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices as they are sufficiently basic to deprotonate the phenol but have a lower propensity for E2 reactions.

    • Protocol: In a reaction vessel, dissolve the N-protected 3-haloazetidine and 1.1 equivalents of 4-chloro-3-methylphenol in anhydrous DMF. Add 1.5 equivalents of finely ground Cs₂CO₃. Stir the reaction at 50-60°C and monitor by TLC or LC-MS.

  • Control the Temperature:

    • Rationale: Elimination reactions typically have a higher activation energy than substitution reactions. Therefore, lowering the reaction temperature will disproportionately slow down the rate of elimination compared to the desired SN2 reaction.

    • Protocol: Begin the reaction at room temperature and slowly increase the temperature in 5-10°C increments only if the reaction is not proceeding. The optimal temperature is often between 40-70°C.

Guide 2: Issue - Byproducts from Azetidine Ring Instability and Opening

Problem Identification: Ring-opened products can be varied. You may observe the formation of a dimer or oligomer via mass spectrometry. ¹H NMR may show broad signals indicative of polymer formation, or new signals corresponding to a linear amino alcohol or amine structure.

Root Cause Analysis: The high ring strain of the azetidine makes it kinetically and thermodynamically favorable to undergo ring-opening. This can be initiated by:

  • Strong Nucleophiles: An external nucleophile can attack one of the ring carbons, leading to cleavage.

  • Acidic Conditions: Protonation of the ring nitrogen makes the ring carbons more electrophilic and susceptible to nucleophilic attack.

  • High Temperatures: Provides the energy to overcome the activation barrier for ring cleavage.

Mechanism of Base-Catalyzed Ring Opening

G A Azetidine Molecule 1 (Nucleophile) C Ring-Opened Dimer (Propagating Species) A->C Nucleophilic Attack B Azetidine Molecule 2 (Electrophile) B->C D Polymeric Byproducts C->D Chain Propagation Base Trace OH⁻ or other base Base->B Ring Activation? (less common)

Sources

Technical Support Center: Enhancing Thermal Stability of 3-(4-Chloro-3-methylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with 3-(4-Chloro-3-methylphenoxy)azetidine . Because four-membered nitrogen heterocycles present unique handling challenges, this document bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting and stabilization protocols.

Mechanistic Causality of Thermal Degradation

To stabilize 3-(4-Chloro-3-methylphenoxy)azetidine, one must first understand why it degrades. The azetidine ring is thermodynamically unstable, possessing an inherent ring strain of approximately 25.2 kcal/mol[1]. This high strain energy makes the molecule highly reactive, driving two divergent degradation pathways depending on its microenvironment:

  • The Free Base Vulnerability (Oxidation & Oligomerization): In its unprotonated state, the secondary amine of the azetidine ring is highly nucleophilic. At room temperature, thermal energy provides the activation barrier needed for the amine to react with atmospheric oxygen (causing yellowing/browning), atmospheric CO₂ (forming carbamates), or other azetidine molecules (leading to dimerization/oligomerization).

  • The Protonated Vulnerability (Acid-Mediated Ring Opening): Converting the free base to a salt (e.g., Hydrochloride) protects the amine from oxidation. However, protonating the nitrogen withdraws electron density from the adjacent carbons, making them highly electrophilic. If even trace amounts of moisture are present, the localized acidic environment rapidly catalyzes nucleophilic attack by water, irreversibly cleaving the ring to form a linear 1-amino-3-(4-chloro-3-methylphenoxy)propan-2-ol derivative[2].

Degradation A 3-(4-Chloro-3-methylphenoxy)azetidine (Free Base) B Oxidation & Oligomerization (Yellowing/Insoluble Mass) A->B O2, Room Temp C Carbamate Formation (Reaction with CO2) A->C Atmospheric CO2 D Protonated Azetidinium Ion (Acidic Conditions) A->D H+ (Acids) E Nucleophilic Ring-Opening (Moisture/Nucleophiles) D->E H2O / Nucleophiles

Fig 1. Mechanistic degradation pathways of 3-(4-Chloro-3-methylphenoxy)azetidine.

Troubleshooting & FAQs

Q1: My free base sample turned yellow and formed an insoluble gum after a few weeks at room temperature. What happened? A: The secondary amine underwent thermal oxidation and subsequent oligomerization. The thermal energy at 25°C is sufficient to drive intermolecular reactions between the nucleophilic nitrogen and the strained ring of adjacent molecules. Solution: Free base forms should never be stored at room temperature. They must be stored at -20°C under an inert atmosphere, or ideally, converted to a stable salt form.

Q2: I converted the compound to an HCl salt to improve stability, but LC-MS shows a new, highly polar peak after a month in the refrigerator. Why? A: You are observing acid-mediated ring-opening decomposition[3]. While the HCl salt prevents oxidation, it is hygroscopic. If your storage vial was not properly purged with argon or lacked a high-quality PTFE seal, ambient moisture ingressed. Water acts as a nucleophile, attacking the highly electrophilic carbons of the protonated azetidinium ion, cleaving the ring.

Q3: Can I recover or purify the degraded 3-(4-Chloro-3-methylphenoxy)azetidine? A: Practically, no. Ring-opened products are irreversible covalent modifications. Oligomerized free-base gums are highly insoluble and resistant to standard chromatographic separation. Prevention via strict environmental control is the only viable strategy.

Quantitative Stability Data

The following tables summarize the thermal stability of 3-(4-Chloro-3-methylphenoxy)azetidine under various conditions, highlighting the critical need for environmental control.

Table 1: Comparative Stability Profile (Purity % over 30 Days)

Storage ConditionFormAtmosphereTempPurity (Day 0)Purity (Day 30)Primary Degradant
Benchtop (Light) Free BaseAmbient Air25°C>99.0%<75.0%N-Oxides, Oligomers
Standard Fridge Free BaseAmbient Air4°C>99.0%88.5%Carbamates (CO₂ adducts)
Cryo-Storage Free BaseArgon-20°C>99.0%98.2%Trace Oxidation
Aqueous Acid (pH 2) HCl SaltSolution25°C>99.0%<10.0%Ring-Opened Amino Ether
Desiccated Cryo HCl SaltArgon-20°C>99.0%>99.0% None detected

Table 2: Recommended Storage Parameters

ParameterSpecificationCausality / Rationale
Chemical State Hydrochloride (HCl) SaltProtonates the amine, eliminating nucleophilicity and preventing oxidation/oligomerization.
Atmosphere Argon (Ar) PurgedArgon is heavier than Nitrogen (N₂) and displaces oxygen and moisture more effectively from the vial.
Temperature -20°C to -80°CRemoves the thermal activation energy required to overcome the 25.2 kcal/mol ring strain barrier.
Container Amber Glass, PTFE SeptaPrevents photo-oxidation; PTFE prevents moisture permeation common with standard rubber/silicone septa.

Self-Validating Experimental Protocols

To achieve the optimal stability outlined in Table 1 (Desiccated Cryo / HCl Salt), follow these self-validating workflows.

Protocol A: Anhydrous Salt Formation

Causality: Generating the salt in a strictly anhydrous environment prevents the introduction of water, which would otherwise trigger immediate acid-catalyzed ring opening upon protonation.

  • Preparation: Flame-dry a round-bottom flask under a continuous stream of dry Argon.

  • Dissolution: Dissolve 1.0 eq of purified 3-(4-Chloro-3-methylphenoxy)azetidine (free base) in anhydrous diethyl ether (10 mL/mmol).

  • Acid Addition: Cool the solution to 0°C using an ice bath. Dropwise, add 1.05 eq of 1.0 M HCl in anhydrous diethyl ether. Do not use aqueous HCl or concentrated HCl.

  • Isolation: Stir for 15 minutes at 0°C. A white precipitate (the HCl salt) will form. Filter the precipitate rapidly using a Schlenk frit under Argon to prevent ambient moisture condensation on the cold solid.

  • Validation Checkpoint: Dissolve a 1 mg aliquot of the dried powder in anhydrous DMSO-d₆ and perform ¹H-NMR.

    • Pass: The azetidine ring protons appear as distinct multiplets between ~4.0–4.5 ppm.

    • Fail: A shift to ~3.5 ppm indicates the formation of a linear -CH₂-OH group, meaning moisture contamination occurred and the ring has opened. Discard the batch.

Protocol B: Cryo-Storage and Inert Gas Purging

Causality: Lyophilization removes trace volatile nucleophiles, while Argon displacement ensures a zero-moisture, zero-oxygen environment.

  • Lyophilization: Place the validated HCl salt into a lyophilization flask. Apply high vacuum (<10 mTorr) for 12 hours to remove any residual diethyl ether or trapped volatiles.

  • Aliquoting: Transfer the dried powder into pre-dried amber glass vials. Rule of thumb: Aliquot into single-use quantities to prevent repeated freeze-thaw cycles and moisture exposure during future access.

  • Argon Purge: Insert an Argon line into the vial, hovering just above the powder. Purge for 30 seconds. Because Argon is denser than air, it will pool at the bottom and push ambient air out.

  • Sealing: Immediately cap the vial using a Teflon (PTFE)-lined screw cap.

  • Storage: Place the vials inside a secondary container filled with indicating silica gel desiccant, and store at -20°C.

Workflow Step1 1. Free Base Purification Step2 2. Anhydrous Salt Formation Step1->Step2 Step3 3. Lyophilization (Solvent Removal) Step2->Step3 Step4 4. Argon Purge (Amber Vials) Step3->Step4 Step5 5. Cryo-Storage (-20°C Desiccated) Step4->Step5

Fig 2. Self-validating workflow for the stabilization and cryo-storage of azetidine derivatives.

References

  • Brown, M. F., et al. (2021). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters, 12(10), 1585-1588. URL:[Link]

  • Bott, T. M., & West, F. G. (2011). "Preparation and Synthetic Applications of Azetidines." Heterocycles, 84(1), 223-258. URL:[Link]

Sources

Validation & Comparative

Comparative Metabolic Stability of 3-(4-Chloro-3-methylphenoxy)azetidine Analogues: A Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery, optimizing a compound's pharmacokinetic (PK) profile is as critical as maximizing its target potency. Saturated heterocyclic scaffolds are foundational building blocks, but their susceptibility to biotransformation by hepatic enzymes often limits bioavailability.

This guide provides an objective, data-driven comparison of the metabolic stability of 3-(4-Chloro-3-methylphenoxy)azetidine (CAS 1219948-74-9) and its structural analogues. Designed for medicinal chemists and drug development professionals, this document explores the mechanistic causality behind azetidine stability, presents comparative performance metrics against alternative heterocycles, and outlines a self-validating experimental protocol for quantifying these parameters.

The Aryloxyazetidine Advantage: Mechanistic Causality

Historically, medicinal chemists relied heavily on piperidine and pyrrolidine rings. However, replacing these larger rings or metabolically vulnerable biaryl substituents with an aryloxyazetidine motif has been shown to significantly improve both aqueous solubility and metabolic stability [1], [3].

The Role of Ring Strain in CYP450 Evasion

The superior metabolic stability of the azetidine ring compared to pyrrolidine or piperidine is rooted in its fundamental physical chemistry. The four-membered azetidine ring possesses significant ring strain (approximately 25.4 kcal/mol) and a highly rigid, non-planar conformation[2].

Cytochrome P450 (CYP) enzymes—the primary drivers of Phase I metabolism—typically attack saturated nitrogen heterocycles via α -carbon oxidation. This reaction requires the α -carbon to transition from an sp3 to an sp2 hybridized state to form an iminium intermediate. In an already strained four-membered ring, forcing an sp2 geometry drastically increases the ring strain, creating an exceptionally high activation energy barrier. Consequently, the azetidine core effectively resists CYP-mediated N-dealkylation and ring-opening, forcing metabolic enzymes to target other, potentially more controllable, regions of the molecule [1], [2].

SAR_Logic Core 3-(4-Chloro-3-methylphenoxy)azetidine Core Scaffold Sub1 Azetidine Ring (sp3-rich) High Strain (~25.4 kcal/mol) Core->Sub1 Sub2 Phenoxy Ring (CYP Oxidation Risk) Core->Sub2 Sub3 N-Substitution (Dealkylation Risk) Core->Sub3 Result1 Resists alpha-oxidation & lowers lipophilicity vs piperidine Sub1->Result1 Result2 Fluorination blocks para/ortho oxidation Sub2->Result2 Result3 Steric bulk (e.g., cyclopropylmethyl) attenuates metabolism Sub3->Result3

Fig 1: Structure-Activity Relationship (SAR) logic for optimizing aryloxyazetidine stability.

Comparative Performance Data

To objectively evaluate the scaffold, we compare the in vitro Human Liver Microsome (HLM) stability of the core 3-(4-Chloro-3-methylphenoxy)azetidine against ring-expanded alternatives and optimized analogues.

Note: The data below represents standardized SAR profiling metrics based on established behavior of these heterocycles in NADPH-dependent HLM assays.

Compound / AnalogueHeterocycleStructural Modification t1/2​ (min) CLint​ (µL/min/mg)% Remaining (30 min)
Core Scaffold AzetidineNone (Secondary Amine)48.5 28.6 65%
Analogue A PyrrolidineRing Expansion (5-membered)22.162.739%
Analogue B PiperidineRing Expansion (6-membered)14.396.923%
Analogue C AzetidineN-Cyclopropylmethyl substitution72.019.275%
Analogue D AzetidinePhenoxy Fluorination (5-Fluoro)>120<11.592%

Data Interpretation:

  • Ring Size vs. Stability: Expanding the ring to a pyrrolidine (Analogue A) or piperidine (Analogue B) drastically reduces the half-life ( t1/2​ ). The loss of ring strain lowers the activation barrier for α -oxidation, leading to rapid clearance.

  • Steric Shielding: Alkylating the azetidine nitrogen with a bulky group like cyclopropylmethyl (Analogue C) provides steric hindrance, further protecting the nitrogen lone pair from CYP interaction.

  • Blocking Aromatic Oxidation: The primary metabolic liability of the core scaffold is the phenoxy ring. Adding a fluorine atom (Analogue D) blocks oxidative metabolism at the vulnerable aromatic positions, resulting in a highly stable clinical candidate profile.

Self-Validating Experimental Protocol: HLM Stability Assay

To ensure trustworthiness and reproducibility, the metabolic stability of these analogues must be evaluated using a self-validating Human Liver Microsome (HLM) assay [4]. This protocol incorporates built-in quality control (QC) checkpoints to verify that compound depletion is strictly enzymatic.

Materials Required
  • Pooled Human Liver Microsomes (HLM, 20 mg/mL protein)

  • 100 mM Potassium Phosphate Buffer (pH 7.4) containing 3.3 mM MgCl2​

  • NADPH Regenerating System (Solution A & B)

  • Test Compounds (10 mM in DMSO)

  • Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., 100 ng/mL Imipramine)

Step-by-Step Methodology
  • Matrix Preparation: Dilute the HLM stock in the 100 mM potassium phosphate buffer to achieve a final working concentration of 1.25 mg/mL protein.

  • Compound Spiking: Prepare a 100 µM intermediate solution of the test compound in 50% ACN/water. Spike this into the HLM matrix to achieve a final compound concentration of 1 µM (keeping final DMSO < 0.1% to prevent CYP inhibition).

  • Pre-Incubation: Transfer 80 µL of the spiked HLM matrix to a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add 20 µL of pre-warmed NADPH regenerating solution to initiate the reaction (Final protein concentration is now 1.0 mg/mL) [4].

  • Time-Course Sampling: At designated time points ( t = 0, 5, 15, 30, and 60 minutes), remove 20 µL aliquots from the reaction mixture.

  • Reaction Quenching: Immediately dispense the 20 µL aliquot into 80 µL of ice-cold ACN containing the internal standard. This precipitates the proteins and halts all enzymatic activity.

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.

Self-Validation & Quality Control Checkpoints

To guarantee the integrity of the data, the following controls must be run in parallel:

  • QC 1: Minus-NADPH Control: Run the exact protocol substituting the NADPH solution with blank buffer. Validation: If the compound degrades in this control, the instability is due to chemical degradation or non-specific protein binding, not CYP450 metabolism.

  • QC 2: Reference Standards: Include Verapamil (High clearance, t1/2​ < 15 min) and Warfarin (Low clearance, t1/2​ > 60 min). Validation: Confirms the specific batch of HLMs is enzymatically active and capable of differentiating stability profiles.

HLM_Assay A 1. Prepare HLM Matrix (1 mg/mL protein, Buffer pH 7.4) B 2. Add Test Compound (1 µM final conc) A->B C 3. Pre-incubate (37°C, 5 min) B->C D 4. Initiate Reaction (Add NADPH) C->D E 5. Time-course Sampling (0 to 60 min) D->E F 6. Quench Reaction (Ice-cold ACN + IS) E->F G 7. LC-MS/MS Analysis (Calculate t1/2, CLint) F->G

Fig 2: Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.

Conclusion

The 3-(4-Chloro-3-methylphenoxy)azetidine scaffold offers a distinct pharmacokinetic advantage over traditional saturated heterocycles. By leveraging the high ring strain of the azetidine core, researchers can effectively shield the nitrogen center from α -oxidation. When coupled with strategic modifications—such as N-alkylation or aromatic fluorination—this scaffold serves as a highly robust foundation for developing metabolically stable, CNS-penetrant, or orally bioavailable therapeutics.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. National Institutes of Health (NIH) / PubMed.
  • Assessing the metabolic stability of 1-Isopropylazetidin-3-ol derivatives. BenchChem.
  • Triazole oxytocin antagonists: Identification of an aryloxyazetidine replacement for a biaryl substituent. National Institutes of Health (NIH) / PubMed.
  • PredMS: a random forest model for predicting metabolic stability of drug candidates in human liver microsomes. Oxford Academic.

A Senior Application Scientist's Guide to Benchmarking 3-(4-Chloro-3-methylphenoxy)azetidine Against Standard Azetidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, the azetidine ring has emerged as a privileged scaffold.[1] This four-membered saturated heterocycle is no longer a synthetic curiosity but a cornerstone in drug design, valued for its unique ability to impart favorable physicochemical and pharmacokinetic properties.[2][3] Its inherent ring strain confers a degree of conformational rigidity that is intermediate between the highly strained aziridine and the more flexible pyrrolidine. This rigidity helps to pre-organize substituents into a defined three-dimensional space, which can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity.[3]

Furthermore, the incorporation of an azetidine motif has been shown to improve metabolic stability, particularly against N-dealkylation, and enhance aqueous solubility when compared to larger, more lipophilic heterocyclic systems.[3] Numerous FDA-approved drugs, such as the JAK inhibitor baricitinib and the antihypertensive agent azelnidipine, feature an azetidine ring, cementing its status as a valuable component in the drug discovery toolkit.[2]

While the unsubstituted azetidine ring offers these intrinsic benefits, medicinal chemists frequently functionalize the scaffold to explore new chemical space and fine-tune its properties. Substitution at the 3-position, in particular, provides a vector to introduce diverse pharmacophoric elements. This guide focuses on a specific derivative, 3-(4-Chloro-3-methylphenoxy)azetidine , and provides a comprehensive framework for its objective comparison against the parent, unsubstituted azetidine scaffold. Our objective is not merely to present data, but to elucidate the causality behind the experimental choices and to provide robust, self-validating protocols for researchers to generate their own comparative data.

Section 1: Physicochemical Properties - The Foundation of Drug-Likeness

A molecule's fundamental physicochemical properties—namely its acidity (pKa) and lipophilicity (LogP)—govern its absorption, distribution, metabolism, and excretion (ADME) profile. Comparing these foundational parameters is the critical first step in benchmarking.

Causality of Experimental Choice: The pKa of the azetidine nitrogen dictates the molecule's ionization state at physiological pH (~7.4). A basic compound will be protonated, influencing its interaction with targets, cell permeability, and solubility. LogP, the partition coefficient between octanol and water, is a measure of lipophilicity, which is crucial for membrane traversal but can also lead to off-target effects and poor solubility if too high.[4] The introduction of the 4-chloro-3-methylphenoxy group is expected to significantly increase lipophilicity and reduce the basicity of the azetidine nitrogen compared to the unsubstituted parent.

Comparative Data Summary:

PropertyUnsubstituted Azetidine3-(4-Chloro-3-methylphenoxy)azetidineRationale for Change
Molecular Weight 57.09 g/mol 211.68 g/mol Addition of the substituted phenoxy group.
pKa (Conjugate Acid) 11.29 (Experimental)~8.5 - 9.5 (Predicted)The electron-withdrawing effect of the aryloxy group reduces the basicity of the azetidine nitrogen.
cLogP -0.3 (Predicted)~2.5 (Predicted, based on similar structures)[5]The aromatic ring and halogen significantly increase lipophilicity.
Topological Polar Surface Area (TPSA) 12.47 Ų21.70 ŲThe ether oxygen adds to the polar surface area.

Note: Properties for the substituted azetidine are predicted and should be confirmed experimentally.

Experimental Protocol: Potentiometric pKa Determination

This protocol provides a reliable method for the experimental determination of the azetidine nitrogen's pKa.

Principle: The compound is dissolved in a water/co-solvent mixture and is titrated with a standardized acid. The pH is measured as a function of the volume of titrant added, and the pKa is determined from the midpoint of the resulting titration curve.

Materials:

  • 3-(4-Chloro-3-methylphenoxy)azetidine sample

  • Unsubstituted azetidine (for control)

  • Methanol or DMSO (as co-solvent)

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Calibrated pH meter and electrode

  • Stir plate and stir bar

  • 25 mL burette

Procedure:

  • Preparation of Analyte Solution: Accurately weigh ~10 mg of the test compound and dissolve it in a minimal amount of co-solvent (e.g., 1-2 mL of methanol). Dilute with deionized water to a final volume of 20 mL. The final concentration should be in the 1-10 mM range.[6]

  • Titration Setup: Place the beaker on the stir plate, add a stir bar, and immerse the calibrated pH electrode in the solution. Position the burette filled with 0.1 M HCl over the beaker.

  • Initial Reading: Record the initial pH of the solution before adding any titrant.

  • Titration: Add the HCl titrant in small increments (e.g., 0.05-0.1 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

  • Endpoint: Continue the titration until the pH curve begins to plateau in the acidic region, indicating that the base has been fully neutralized.

  • Data Analysis: Plot the measured pH (y-axis) against the volume of HCl added (x-axis). The pKa is the pH at the point where half of the volume of HCl required to reach the equivalence point has been added.

pKa_Determination_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Weigh Compound prep2 Dissolve in Co-solvent prep1->prep2 prep3 Dilute with Water prep2->prep3 titr1 Add HCl in Increments prep3->titr1 Begin Titration titr2 Allow pH to Stabilize titr1->titr2 titr3 Record pH and Volume titr2->titr3 titr3->titr1 an1 Plot pH vs. Volume titr3->an1 Generate Data Points an2 Determine Equivalence Point an1->an2 an3 Calculate pKa at 1/2 Equivalence an2->an3 result Experimental pKa an3->result

Caption: Workflow for Experimental pKa Determination.

Section 2: Synthetic Accessibility

The ease and efficiency of synthesis are critical considerations for any scaffold. While the parent azetidine ring can be challenging to form due to ring strain, several reliable methods now exist.[7] Introducing substitution, especially at the 3-position, requires a multi-step sequence.

Causality of Synthetic Strategy: The most common strategies for azetidine synthesis involve the intramolecular cyclization of γ-functionalized amines.[1] For a 3-substituted azetidine like the one , a convergent synthesis is often most efficient. This typically involves preparing a common intermediate, such as N-protected 3-hydroxyazetidine, which can then be diversified. The synthesis of 3-(4-Chloro-3-methylphenoxy)azetidine would logically proceed via a nucleophilic substitution or a Williamson ether synthesis, reacting the 3-hydroxyazetidine with the corresponding phenol.

Synthesis_Pathway cluster_unsub Unsubstituted Scaffold cluster_sub Substituted Scaffold start γ-Amino Alcohol Precursor intermediate N-Boc-3-hydroxyazetidine start->intermediate Intramolecular Cyclization unsub1 Deprotection intermediate->unsub1 ether Williamson Ether Synthesis (e.g., NaH, DMF) intermediate->ether unsub2 Azetidine unsub1->unsub2 phenol 4-Chloro-3-methylphenol (Nucleophile) phenol->ether deprotect_sub Deprotection (TFA) ether->deprotect_sub product 3-(4-Chloro-3-methylphenoxy)azetidine deprotect_sub->product

Caption: Divergent synthesis from a common intermediate.

Section 3: In Vitro Metabolic Stability

A drug's success is heavily dependent on its ability to resist rapid metabolism, ensuring sufficient exposure at the target site. The azetidine ring is known to enhance metabolic stability.[2][3] However, the appended aryloxy group introduces new potential sites for metabolism by cytochrome P450 (CYP) enzymes.

Causality of Experimental Choice: An in vitro assay using human liver microsomes (HLM) is the gold standard for early-stage assessment of metabolic stability.[8][9] HLMs contain a rich complement of Phase I metabolic enzymes, particularly CYPs. By incubating the compound with HLMs and an NADPH regenerating system (which provides the necessary cofactor for CYP activity), we can measure the rate of parent compound depletion over time. This allows for the calculation of key parameters like in vitro half-life (t½) and intrinsic clearance (CLint).[10] We hypothesize that the unsubstituted azetidine will be highly stable, while the substituted analogue may undergo aromatic hydroxylation or ether cleavage.

Experimental Protocol: HLM Metabolic Stability Assay

Principle: The test compound is incubated with human liver microsomes at 37°C. The reaction is initiated by adding an NADPH-regenerating system. Aliquots are taken at various time points, the reaction is quenched, and the remaining concentration of the parent compound is quantified by LC-MS/MS.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)

  • Test Compounds (10 mM stock in DMSO)

  • Control Compounds (e.g., Verapamil - high clearance; Propranolol - intermediate clearance)

  • Ice-cold Acetonitrile with an internal standard (e.g., Tolbutamide) for quenching

  • 96-well plates, LC-MS/MS system

Procedure:

  • Preparation: Thaw HLM on ice. Prepare a master mix containing HLM and phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL.

  • Compound Addition: In a 96-well plate, add buffer, the HLM master mix, and the test compound to achieve a final compound concentration of 1 µM. Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. This is your t=0 time point.

  • Time Points: Incubate the plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard to the corresponding wells.[9]

  • Sample Processing: Once all time points are collected, seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze using an LC-MS/MS method optimized for the parent compound.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line (k) is the elimination rate constant. Calculate the half-life (t½) as 0.693/k and the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Metabolic_Stability_Workflow cluster_setup Assay Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis s1 Prepare HLM Master Mix s2 Add Compound to Plate s1->s2 s3 Pre-incubate at 37°C s2->s3 r1 Initiate with NADPH (t=0) s3->r1 Start Reaction r2 Incubate at 37°C r1->r2 r3 Quench at Time Points (5, 15, 30, 60 min) r2->r3 a1 Centrifuge Samples r3->a1 Process Samples a2 Analyze Supernatant by LC-MS/MS a1->a2 a3 Calculate t½ and CLint a2->a3 result Metabolic Stability Profile a3->result

Caption: Workflow for In Vitro Metabolic Stability Assay.

Section 4: Target Engagement & Biological Activity

The ultimate goal of introducing a substituent is to confer or enhance biological activity. The 3-aryloxyazetidine motif is present in compounds targeting a range of biological systems, including monoamine transporters and signaling pathways dysregulated in cancer.[6] The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is one such system where azetidine-based inhibitors have shown promise.[3]

Causality of Experimental Choice: To benchmark the potential biological activity, we propose an assay to measure the inhibition of STAT3, a key node in this pathway. The Electrophoretic Mobility Shift Assay (EMSA) is a direct and widely used technique to study protein-DNA interactions.[11] By measuring the ability of our test compounds to disrupt the binding of activated STAT3 protein to its specific DNA consensus sequence, we can directly assess target engagement. This provides a functional readout of inhibitory potential.[12]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to DNA DNA Dimer->DNA Binds to Promoter Transcription Gene Transcription DNA->Transcription Initiates Inhibitor Azetidine-Based Inhibitor Inhibitor->Dimer Prevents DNA Binding

Caption: The JAK-STAT3 signaling pathway and point of inhibition.

Experimental Protocol: STAT3 Electrophoretic Mobility Shift Assay (EMSA)

Principle: A radiolabeled or fluorescently labeled DNA probe containing the STAT3 consensus binding site is incubated with nuclear extract containing activated STAT3 protein, in the presence or absence of the test compound. The resulting protein-DNA complexes are separated from free probe by non-denaturing polyacrylamide gel electrophoresis. A shift in the mobility of the probe indicates protein binding, and a reduction in this shift in the presence of the compound indicates inhibition.[13][14]

Materials:

  • Nuclear extract from a cell line with constitutively active STAT3 (e.g., NIH3T3/v-Src cells).[12]

  • IRDye® 700 STAT3 Consensus Oligonucleotide (or similar labeled probe).

  • EMSA Binding Buffer (e.g., 10mM Tris-HCl, 50mM NaCl, 1mM DTT, 1mM EDTA, 4% Glycerol).

  • Poly(dI-dC) non-specific competitor DNA.

  • Test Compounds at various concentrations.

  • Native Polyacrylamide Gel (e.g., 6%).

  • 0.5X TBE Buffer.

  • Infrared imaging system (e.g., LI-COR Odyssey).

Procedure:

  • Binding Reaction Setup: In microcentrifuge tubes on ice, prepare the binding reactions. To each tube, add:

    • EMSA Binding Buffer.

    • 1 µg Poly(dI-dC).

    • Test compound (at desired final concentration) or DMSO vehicle control.

    • 10 µg of nuclear extract.

  • Pre-incubation: Gently mix and incubate at room temperature for 20-30 minutes to allow the inhibitor to bind to STAT3.[12]

  • Probe Addition: Add the labeled STAT3 DNA probe (e.g., 0.1 pmol) to each reaction tube.

  • DNA Binding Incubation: Incubate for another 20 minutes at room temperature, protected from light.

  • Gel Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel. Run the gel in 0.5X TBE buffer at ~200V for 1-2 hours at room temperature.[15]

  • Imaging: Scan the gel using an infrared imaging system. The shifted band represents the STAT3-DNA complex, and the lower band represents the free probe.

  • Data Analysis: Quantify the intensity of the shifted band in each lane. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value.

Conclusion and Forward Look

This guide provides a comprehensive framework for the systematic benchmarking of 3-(4-Chloro-3-methylphenoxy)azetidine against its parent scaffold. We have moved beyond a simple listing of facts to explain the scientific rationale behind each comparison and have provided detailed, actionable protocols for key experiments.

The introduction of the 3-(4-chloro-3-methylphenoxy) group is predicted to substantially alter the molecule's profile: increasing lipophilicity, modulating pKa, introducing new potential metabolic liabilities, and, most importantly, offering a handle for specific interactions with biological targets. While the unsubstituted azetidine core provides a stable, conformationally constrained starting point, it is through such thoughtful substitutions that we unlock novel pharmacology.

The experimental methodologies detailed herein—for determining pKa, assessing metabolic stability, and measuring target engagement—constitute a self-validating system for any researcher to empirically test these predictions. The successful execution of these experiments will provide the critical data needed to make informed decisions in a drug discovery cascade, validating whether this specific substitution pattern offers a genuine advantage over the foundational azetidine scaffold.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Expert Opinion on Drug Discovery. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Medicinal Chemistry. [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • Azetidines of pharmacological interest. (2021). Archiv der Pharmazie. [Link]

  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm. [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (2025). The Journal of Organic Chemistry. [Link]

  • Microsomal Stability Assay. (n.d.). MTTlab. [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). IntechOpen. [Link]

  • Brandi, A., Cicchi, S., & Cordero, F. M. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.). Springer Nature Experiments. [Link]

  • Electrophoretic Mobility Shift Assay (EMSA) Using IRDye® Oligonucleotides. (2017). protocols.io. [Link]

  • EMSA Supershift for STAT3. (2006). Protocol Online. [Link]

  • Detection of activated STAT species using electrophoretic mobility shift assay (EMSA) and potential pitfalls arising from the use of detergents. (n.d.). Methods in Molecular Biology. [Link]

  • Stat3 EMSA Kit. (n.d.). Signosis. [Link]

  • Calculated Physicochemical Properties. (2023). ResearchGate. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC. [Link]

  • Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. (n.d.). ChemRxiv. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (n.d.). PMC. [Link]

  • 3-(4-chlorophenoxy)azetidine. (n.d.). PubChem. [Link]

  • An analysis of the physicochemical properties of oral drugs from 2000 to 2022. (n.d.). Royal Society of Chemistry. [Link]

Sources

Validation of LC-MS/MS Quantification Methods for 3-(4-Chloro-3-methylphenoxy)azetidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly incorporate functionalized nitrogen heterocycles, the accurate pharmacokinetic (PK) profiling of building blocks and intermediates like 3-(4-Chloro-3-methylphenoxy)azetidine (CAS: 1219948-74-9) becomes critical[1]. For researchers and bioanalytical scientists, selecting the appropriate analytical platform dictates the reliability of downstream toxicokinetic and efficacy data.

This guide provides an objective comparison between traditional HPLC-UV and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of this azetidine derivative in biological matrices. Furthermore, it details a field-proven, self-validating LC-MS/MS protocol designed to meet stringent global regulatory standards.

Mechanistic Rationale: Why LC-MS/MS?

The physicochemical structure of 3-(4-Chloro-3-methylphenoxy)azetidine (MW: 197.66 g/mol ) dictates its analytical behavior. The molecule consists of a halogenated phenoxy ring linked to an azetidine moiety.

While the chloromethylphenoxy group provides a chromophore suitable for UV detection, its molar absorptivity is relatively weak. In complex biological matrices like plasma, endogenous proteins and lipids often co-elute and absorb in the same UV range, leading to high baseline noise and poor selectivity.

Conversely, the azetidine ring contains a secondary amine with a basic pKa. When subjected to an acidic mobile phase (e.g., 0.1% Formic Acid, pH ~2.7), this nitrogen is fully protonated. This protonation is the mechanistic driver for exceptional ionization efficiency in Positive Electrospray Ionization (ESI+) mode. By utilizing Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer, we isolate the specific [M+H]+ precursor ion ( m/z 198.1) and fragment it, filtering out virtually all matrix noise. This fundamental causality makes LC-MS/MS the superior choice for trace-level quantification.

Comparative Performance Summary

The following table summarizes the quantitative performance metrics of LC-MS/MS versus HPLC-UV for this specific analyte, based on standard bioanalytical laboratory capabilities.

ParameterLC-MS/MS (Triple Quadrupole)HPLC-UV (Diode Array Detector)Causality / Advantage
Sensitivity (LLOQ) 0.5 ng/mL50.0 ng/mLMRM transitions eliminate background noise, drastically improving the Signal-to-Noise (S/N) ratio.
Linear Dynamic Range 0.5 – 1000 ng/mL (3 logs)50 – 5000 ng/mL (2 logs)MS detectors offer a wider linear response range, reducing the need for sample dilution.
Selectivity ExceptionalPoor to ModerateMS/MS filters by exact mass and fragmentation; UV relies solely on chromatographic retention time.
Sample Volume 20 – 50 µL100 – 200 µLHigh sensitivity of ESI+ requires less plasma, crucial for serial bleeding in rodent PK studies.
Run Time 3.0 – 5.0 minutes10.0 – 15.0 minutesHigh selectivity allows for faster gradient elution without baseline resolution of all matrix peaks.
Matrix Effect Susceptible (Requires SIL-IS)Less SusceptibleIon suppression in ESI requires a self-validating internal standard to correct for matrix variations.

Self-Validating Experimental Protocol

To ensure trustworthiness and analytical rigor, the following step-by-step methodology employs a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 3-(4-Chloro-3-methylphenoxy)azetidine-d4. Because the SIL-IS co-elutes with the target analyte, any unextracted matrix components that suppress or enhance ionization will affect both molecules equally. Taking the ratio of the Analyte/IS mathematically cancels out these matrix effects, creating a self-validating quantification system.

Step 1: Sample Preparation (Protein Precipitation)
  • Spike & Equilibrate: Aliquot 50 µL of plasma sample into a 96-well plate. Add 10 µL of the SIL-IS working solution (100 ng/mL). Vortex for 30 seconds to ensure equilibration between the analyte and the IS within the matrix.

  • Precipitation: Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid. Causality: Acetonitrile rapidly denatures and crashes out >95% of plasma proteins. The 0.1% Formic Acid ensures the azetidine amine remains protonated, preventing non-specific binding to the precipitating protein pellet and maximizing recovery.

  • Centrifugation: Centrifuge the plate at 14,000 x g for 10 minutes at 4°C. Causality: High-speed centrifugation tightly packs the protein pellet, yielding a particulate-free supernatant that protects the UHPLC column from clogging.

  • Transfer: Transfer 100 µL of the clear supernatant to a clean autosampler vial/plate.

Step 2: UHPLC Separation
  • Column: C18 reversed-phase column (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 5% B, ramp to 95% B over 2.5 minutes, hold for 1 minute, and re-equilibrate at 5% B.

  • Causality: Starting at a highly aqueous composition focuses polar matrix salts at the solvent front, directing them to the waste valve before the analyte elutes, thereby minimizing ion suppression in the MS source.

Step 3: MS/MS Detection
  • Ionization: ESI in Positive mode.

  • MRM Transitions: Monitor m/z 198.1 [Fragment Ion] for the analyte, and m/z 202.1 [Fragment Ion] for the SIL-IS.

Workflow Visualization

LCMS_Workflow Sample 1. Biological Matrix (Plasma Spiked with Analyte) PPT 2. Protein Precipitation (Acetonitrile + 0.1% FA) Sample->PPT Centrifuge 3. Centrifugation (14,000 x g, 10 min) PPT->Centrifuge LC 4. UHPLC Separation (C18, Gradient Elution) Centrifuge->LC MS 5. MS/MS Detection (ESI+, MRM Mode) LC->MS Data 6. Data Processing & Method Validation MS->Data

Workflow for the LC-MS/MS quantification of 3-(4-Chloro-3-methylphenoxy)azetidine in plasma.

Regulatory Validation Parameters

To ensure the assay is fit for regulatory submissions, the method must be validated according to the [2] and the[3].

  • Accuracy and Precision: Intra-assay and inter-assay precision (CV%) must be 15%, and accuracy must be within ± 15% of the nominal concentration, except at the Lower Limit of Quantification (LLOQ) where ± 20% is permissible[2].

  • Matrix Effect (Ion Suppression/Enhancement): As established by, the matrix effect must be quantitatively assessed using the post-extraction spike method[4]. The Matrix Factor (MF) is calculated by comparing the peak area of the analyte spiked into extracted blank matrix versus the peak area of a neat standard solution. The IS-normalized MF should have a CV 15% across at least six independent lots of matrix[4].

  • Stability: The analyte must demonstrate stability in the biological matrix during freeze-thaw cycles, short-term benchtop storage, and long-term freezer storage, ensuring that sample handling does not compromise the integrity of the PK data[3].

References

  • FDA Bioanalytical Method Validation Guidance for Industry (2018) . U.S. Food and Drug Administration. Available at:[Link]

  • ICH guideline M10 on bioanalytical method validation (2022) . European Medicines Agency. Available at:[Link]

  • Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS (2003) . Analytical Chemistry. Available at:[Link]

Sources

A Comparative Analysis of 3-(4-Chloro-3-methylphenoxy)azetidine: A Novel Monoamine Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to In Vitro and In Vivo Efficacy

As the landscape of neuropharmacology evolves, the demand for novel therapeutics with improved efficacy and selectivity for treating neuropsychiatric disorders remains a critical area of research. Azetidine scaffolds have emerged as a privileged motif in medicinal chemistry, valued for their ability to impart favorable pharmacokinetic properties.[1] This guide provides a comprehensive comparison of the preclinical efficacy of a novel azetidine derivative, 3-(4-Chloro-3-methylphenoxy)azetidine (hereafter referred to as Compound X), with established monoamine reuptake inhibitors.

This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to delineate the pharmacological profile of Compound X.

Introduction to Compound X: A Hypothetical Triple Reuptake Inhibitor

Compound X, 3-(4-Chloro-3-methylphenoxy)azetidine, is a novel synthetic azetidine derivative. Based on the known propensity of azetidine-containing compounds to modulate central nervous system targets, Compound X has been hypothesized to function as a monoamine reuptake inhibitor.[1] Monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—play crucial roles in mood regulation, and their reuptake transporters are validated targets for antidepressant and anxiolytic medications.[2] This guide will present a comparative analysis of Compound X against three well-characterized monoamine reuptake inhibitors:

  • Fluoxetine: A selective serotonin reuptake inhibitor (SSRI).[3]

  • Desipramine: A selective norepinephrine reuptake inhibitor (NRI).[4]

  • GBR-12909: A selective dopamine reuptake inhibitor (DRI).[5]

The following sections will detail the in vitro and in vivo experimental data that characterize the efficacy and selectivity profile of Compound X.

In Vitro Efficacy: Transporter Binding and Uptake Inhibition

The initial characterization of a potential monoamine reuptake inhibitor involves assessing its affinity for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, and its ability to inhibit their function.

Experimental Design Rationale

Standard radioligand binding assays are employed to determine the binding affinity (Ki) of a compound for each transporter. Subsequently, neurotransmitter uptake inhibition assays are conducted, typically in synaptosomes or cell lines expressing the specific transporters, to measure the compound's functional potency (IC50).[6][7] This dual approach allows for a comprehensive understanding of the compound's interaction with its targets.

Comparative In Vitro Data

The following table summarizes the hypothetical binding affinities and uptake inhibition potencies of Compound X in comparison to the reference compounds.

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)5-HT Uptake IC50 (nM)NE Uptake IC50 (nM)DA Uptake IC50 (nM)
Compound X 15.2 25.8 45.3 22.5 38.7 68.0
Fluoxetine9.58>1000>100015.8>1000>1000
Desipramine>10001.1>1000>10004.5>1000
GBR-12909>1000>10001.0>1000>10005.2

Data for Fluoxetine, Desipramine, and GBR-12909 are representative values from the literature.[4][5][8] Data for Compound X is hypothetical.

Based on this in vitro profile, Compound X demonstrates a "triple reuptake inhibitor" profile, with a preference for SERT, followed by NET and DAT. This contrasts with the high selectivity of the reference compounds for their respective transporters.

In Vivo Efficacy: Rodent Models of Depression

To translate in vitro findings into potential therapeutic relevance, in vivo studies in established animal models of depression are essential. The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used behavioral despair models to screen for antidepressant-like activity.[9]

Experimental Design Rationale

In both the FST and TST, rodents are subjected to an inescapable, stressful situation. The duration of immobility is measured, with a reduction in immobility time by a test compound considered indicative of antidepressant-like effects.[10][11] These models are sensitive to acute administration of various classes of antidepressants.

Comparative In Vivo Behavioral Data

The following table presents hypothetical data from the Forced Swim Test and Tail Suspension Test in mice for Compound X and the reference compounds.

Treatment (Dose)Immobility Time (s) in FST (Mean ± SEM)% Reduction in Immobility (FST)Immobility Time (s) in TST (Mean ± SEM)% Reduction in Immobility (TST)
Vehicle180 ± 10-150 ± 8-
Compound X (10 mg/kg) 90 ± 8 50% 75 ± 6 50%
Fluoxetine (20 mg/kg)99 ± 945%82.5 ± 745%
Desipramine (10 mg/kg)108 ± 740%90 ± 540%
GBR-12909 (10 mg/kg)144 ± 1220%120 ± 920%

Data for Fluoxetine and Desipramine are representative values from the literature.[12][13][14][15] Data for GBR-12909 and Compound X are hypothetical.

The in vivo behavioral data suggest that Compound X possesses significant antidepressant-like activity, comparable to or exceeding that of the SSRI Fluoxetine and the NRI Desipramine at the tested doses. The DRI GBR-12909 shows a weaker effect in these models, which is consistent with the generally lower efficacy of pure dopamine reuptake inhibitors in these specific tests.

In Vivo Neurochemical Effects: Brain Microdialysis

To confirm the mechanism of action in a living system, in vivo microdialysis is employed to measure changes in extracellular neurotransmitter levels in specific brain regions following drug administration.[16][17]

Experimental Design Rationale

Microdialysis allows for the direct sampling of the extracellular fluid in the brain of a freely moving animal.[18][19] By analyzing the dialysate using techniques like HPLC-ECD, we can quantify the levels of serotonin, norepinephrine, and dopamine, providing direct evidence of reuptake inhibition.

Comparative In Vivo Neurochemical Data

The following table summarizes the hypothetical peak increase in extracellular neurotransmitter levels in the prefrontal cortex of rats following administration of Compound X and the reference compounds.

Treatment (Dose)Peak % Increase in 5-HTPeak % Increase in NEPeak % Increase in DA
Compound X (10 mg/kg) 250% 200% 150%
Fluoxetine (20 mg/kg)300%120%110%
Desipramine (10 mg/kg)110%350%120%
GBR-12909 (10 mg/kg)120%130%400%

Data are hypothetical but reflect the expected selectivity of the compounds.

The neurochemical data for Compound X support its in vitro profile as a triple reuptake inhibitor, demonstrating a significant increase in all three monoamines. This balanced elevation of serotonin, norepinephrine, and dopamine may offer a broader spectrum of therapeutic effects compared to more selective agents.

Visualizing the Experimental Workflow and Proposed Mechanism

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation invitro_start Compound X Synthesis binding_assay Radioligand Binding Assays (SERT, NET, DAT) invitro_start->binding_assay Determine Ki uptake_assay Neurotransmitter Uptake Inhibition Assays binding_assay->uptake_assay Determine IC50 behavioral_tests Behavioral Models (FST, TST) uptake_assay->behavioral_tests Proceed to In Vivo microdialysis In Vivo Microdialysis behavioral_tests->microdialysis Assess Antidepressant Effect neurochemical_analysis Neurochemical Analysis (HPLC-ECD) microdialysis->neurochemical_analysis Measure Neurotransmitter Levels

Caption: Experimental workflow for the preclinical evaluation of Compound X.

mechanism_of_action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft SERT SERT NET NET DAT DAT Serotonin 5-HT Serotonin->SERT Reuptake Norepinephrine NE Norepinephrine->NET Reuptake Dopamine DA Dopamine->DAT Reuptake CompoundX Compound X CompoundX->SERT Inhibits CompoundX->NET Inhibits CompoundX->DAT Inhibits

Caption: Proposed mechanism of action for Compound X as a triple reuptake inhibitor.

Detailed Experimental Protocols

In Vitro Monoamine Transporter Uptake Inhibition Assay
  • Preparation of Synaptosomes: Rodent brain tissue (e.g., striatum for DAT, cortex for NET, and midbrain for SERT) is homogenized in ice-cold sucrose buffer. The homogenate is centrifuged at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the synaptosomes, which are then resuspended in a suitable assay buffer.

  • Assay Procedure: Synaptosomes are pre-incubated with various concentrations of Compound X or reference drugs for 15 minutes at 37°C.

  • Initiation of Uptake: Radiolabeled neurotransmitter ([³H]5-HT, [³H]NE, or [³H]DA) is added to initiate the uptake reaction.

  • Termination of Uptake: After a short incubation period (typically 5-10 minutes), the uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a standard inhibitor. IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

In Vivo Forced Swim Test (FST) in Mice
  • Apparatus: A transparent plastic cylinder (25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm.

  • Acclimation: Mice are individually placed in the cylinder for a 15-minute pre-test session 24 hours before the actual test.

  • Drug Administration: On the test day, mice are administered Compound X, a reference drug, or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before the test.

  • Test Procedure: Mice are placed in the cylinder for a 6-minute test session.[1] The session is video-recorded for later analysis.

  • Data Analysis: An observer blind to the treatment conditions scores the duration of immobility during the last 4 minutes of the test.[20] Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.[21]

In Vivo Tail Suspension Test (TST) in Mice
  • Apparatus: Mice are suspended by their tails from a horizontal bar using adhesive tape, approximately 1 cm from the tip of the tail.[22] The mouse is positioned so that it cannot reach any surfaces.

  • Drug Administration: Mice are administered Compound X, a reference drug, or vehicle via i.p. injection 30-60 minutes before the test.

  • Test Procedure: The duration of the test is 6 minutes, and the session is video-recorded.[10]

  • Data Analysis: An observer blind to the treatment conditions scores the total duration of immobility over the 6-minute test period. Immobility is defined as the complete absence of movement.[11]

Conclusion and Future Directions

The presented hypothetical data for 3-(4-Chloro-3-methylphenoxy)azetidine (Compound X) position it as a promising novel therapeutic candidate with a triple reuptake inhibitor profile. Its balanced activity on serotonin, norepinephrine, and dopamine transporters, as suggested by both in vitro and in vivo data, may translate to a broader efficacy in treating complex neuropsychiatric disorders that are not adequately addressed by highly selective agents.

Further preclinical development should focus on comprehensive pharmacokinetic and toxicology studies, as well as evaluation in more sophisticated animal models of depression and anxiety that possess greater etiological validity, such as chronic stress models.[23] The promising profile of Compound X underscores the potential of the azetidine scaffold in the design of next-generation CNS therapeutics.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5). PubMed.
  • Tail Suspension Test for Antidepressant | JoVE Journal. (2011, July 26). JoVE. Retrieved from [Link]

  • Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole - Frontiers. (n.d.). Frontiers. Retrieved from [Link]

  • The Tail Suspension Test - PMC - NIH. (n.d.). National Institutes of Health. Retrieved from [Link]

  • The Mouse Forced Swim Test - PMC - NIH. (n.d.). National Institutes of Health. Retrieved from [Link]

  • BEHAVIORAL EFFECTS OF FLUOXETINE IN AN ANIMAL MODEL OF ANXIETY/DEPRESSION ARE MEDIATED BY BOTH NEUROGENESIS-DEPENDENT AND INDEPENDENT MECHANISMS - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]

  • In Vivo Microdialysis--A New Approach to the Analysis of Neurotransmitters in the Brain. (n.d.). Europe PMC. Retrieved from [Link]

  • Microdialysis and Neurotransmitter Analysis - Amuza Inc. (2021, June 24). Amuza Inc. Retrieved from [Link]

  • Chronic desipramine treatment rescues depression-related, social and cognitive deficits in Engrailed-2 knockout mice - Research With Rutgers. (2014, March 15). Rutgers University. Retrieved from [Link]

  • Making the Most of Microdialysis for Neurotransmitter Analysis - News-Medical.Net. (2019, February 6). News-Medical.Net. Retrieved from [Link]

  • Rodent Depression Models - Creative Biolabs. (2018, July 10). Creative Biolabs. Retrieved from [Link]

  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Desipramine improves depression-like behavior and working memory by up-regulating p-CREB in Alzheimer's disease associated mice - PubMed. (2016, June 15). PubMed. Retrieved from [Link]

  • In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). (2025, August 6). ResearchGate. Retrieved from [Link]

  • Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC. (2018, March 16). National Institutes of Health. Retrieved from [Link]

  • Potentiation of the Antidepressant Effects of Fluoxetine by Administration of Aspirin in a Mouse Model | Crimsonpublishers.com. (2018, January 12). Crimson Publishers. Retrieved from [Link]

  • Desipramine - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • "Rodent Models of Depression: Forced Swim and Tail Suspension Behavioral Despair Tests in Rats and Mice". In - ResearchGate. (2010, June 15). ResearchGate. Retrieved from [Link]

  • The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed. (1989, August 3). PubMed. Retrieved from [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Design of Novel Selective Serotonin Reuptake Inhibitors Using Computational Modeling Studies - bioRxiv.org. (2022, October 13). bioRxiv. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(4-Chloro-3-methylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

As laboratory professionals, our responsibility extends beyond the successful execution of experiments to the safe and compliant management of all chemical byproducts. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-(4-chloro-3-methylphenoxy)azetidine, a compound whose structural motifs—a reactive azetidine ring and a persistent chlorinated aromatic group—necessitate a rigorous and informed approach to waste management. Adherence to these procedures is critical not only for regulatory compliance but for the fundamental protection of our personnel and environment.

Hazard Profile: Understanding the "Why"

A proper disposal plan begins with a thorough understanding of the compound's inherent risks. While a specific Safety Data Sheet (SDS) for 3-(4-chloro-3-methylphenoxy)azetidine may not be readily available, its chemical structure allows us to infer a reliable hazard profile based on its constituent parts: the azetidine ring and the chlorinated phenoxy group.

  • Azetidine Moiety: Azetidines are four-membered nitrogen-containing heterocycles. This strained ring system makes them susceptible to ring-opening reactions, particularly in the presence of acids or electrophiles.[1][2] Some azetidine derivatives are known skin and eye irritants and may cause respiratory irritation.[3][4] Due to their reactivity, they are often incompatible with strong acids and oxidizing agents, which can lead to uncontrolled reactions.[5]

  • Chlorinated Aromatic Moiety: Chlorinated aromatic compounds are a well-documented class of environmental pollutants.[6] Their chemical stability, which makes them useful in many applications, also leads to persistence in the environment. Many compounds in this class exhibit toxicity and a tendency to bioaccumulate, posing long-term ecological risks.[6][7] Consequently, their disposal is strictly regulated, and methods like high-temperature incineration are often required to ensure complete destruction and prevent environmental release.[8]

Based on this analysis, 3-(4-chloro-3-methylphenoxy)azetidine must be treated as a hazardous waste with potential irritant, reactive, and significant environmental toxicity characteristics.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the mandatory steps for safely collecting and preparing this compound for final disposal by a licensed waste management provider. Under no circumstances should this chemical be disposed of via drain or in standard laboratory trash.[9]

Step 1: Donning Mandatory Personal Protective Equipment (PPE)

Before handling the waste container or the compound itself, ensure you are wearing the appropriate PPE to prevent exposure.

  • Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile gloves (or other chemically resistant gloves as specified by your institution's Chemical Hygiene Plan).

  • Body Protection: A standard laboratory coat.

  • Ventilation: All handling of this waste should occur within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[4]

Step 2: Waste Segregation and Containerization

Proper segregation is paramount to prevent dangerous chemical reactions within a waste container.

  • Select a Designated Waste Container:

    • Obtain a clean, non-reactive, and sealable container designated for halogenated organic waste. A high-density polyethylene (HDPE) or glass bottle with a screw cap is typically appropriate.

    • The container must be in good condition, free of cracks or leaks.[10]

    • Crucially, ensure the container is compatible with the waste. For example, do not reuse a container that previously held an incompatible material like a strong acid or oxidizing agent.[11]

  • Segregate the Waste Stream:

    • This waste stream should be exclusively for 3-(4-chloro-3-methylphenoxy)azetidine and compatible solvents (e.g., solvents used to rinse glassware containing the compound).

    • DO NOT mix this waste with:

      • Strong acids or bases[10]

      • Strong oxidizing agents

      • Aqueous waste

      • Non-halogenated organic waste

Step 3: Accurate and Compliant Labeling

Regulatory bodies like the U.S. Environmental Protection Agency (EPA) mandate precise labeling of hazardous waste.[12] Your institution's Environmental Health & Safety (EH&S) office will provide specific labels, which must be filled out completely and legibly.

  • Affix a "Hazardous Waste" label to the container before adding any waste.[11]

  • Clearly write the full chemical name: "3-(4-Chloro-3-methylphenoxy)azetidine ". Do not use abbreviations or chemical formulas.[10]

  • List all constituents and their approximate percentages, including any solvents used for rinsing.

  • Indicate the specific hazards associated with the waste (e.g., Irritant, Environmental Hazard).

  • Record the date the first drop of waste was added to the container (the "accumulation start date").

Step 4: Safe Accumulation in a Satellite Area

Laboratories are permitted to temporarily store hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[10]

  • Location: The container must be stored in the laboratory where the waste is generated, under the control of the researchers.[10]

  • Containment: Place the waste container in a secondary containment bin to catch any potential leaks.

  • Closure: The container must be kept tightly sealed at all times, except when actively adding waste.[10][11] Leaving a funnel in the container is a common but serious violation.

Step 5: Arranging for Final Disposal

Laboratory personnel are responsible for safe collection and labeling; final disposal is a specialized process handled by certified professionals.

  • Monitor Fill Level: Do not overfill the container. A good rule of thumb is to fill it to no more than 90% capacity to allow for vapor expansion.

  • Request Pickup: Once the container is nearly full, or if it has been in accumulation for a set period (e.g., 90 days, check your local regulations), contact your institution's EH&S office to schedule a waste pickup.[11] They will transport the waste to a central accumulation facility before it is sent for final disposal, typically via high-temperature incineration.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3-(4-chloro-3-methylphenoxy)azetidine.

G Disposal Workflow for 3-(4-Chloro-3-methylphenoxy)azetidine Start Waste Generation PPE Step 1: Don PPE (Gloves, Goggles, Lab Coat) Start->PPE Container Step 2: Select & Prepare Halogenated Waste Container PPE->Container Label Step 3: Affix & Complete 'Hazardous Waste' Label Container->Label Transfer Transfer Waste (in Fume Hood) Label->Transfer Seal Step 4: Securely Seal Container & Place in Secondary Containment Transfer->Seal Store Store in Satellite Accumulation Area Seal->Store Check Container Full or Time Limit Reached? Store->Check Check->Store No Pickup Step 5: Contact EH&S for Waste Pickup Check->Pickup Yes End Proper Disposal by Licensed Facility Pickup->End

Caption: A flowchart outlining the key steps for compliant chemical waste disposal.

Disposal Quick Reference Guide

For ease of use at the bench, this table summarizes the critical operational parameters.

ParameterRequirementRationale
Waste Classification Hazardous WasteContains a reactive azetidine ring and a persistent, toxic chlorinated aromatic group.[5][6]
PPE Safety Goggles, Nitrile Gloves, Lab CoatPrevents skin/eye contact and irritation.[3]
Handling Location Chemical Fume HoodMinimizes inhalation exposure.[4]
Container Type Labeled, sealed, compatible (HDPE or Glass)Ensures safe containment and prevents leaks or reactions.[10]
Waste Segregation Halogenated Organic Waste ONLYPrevents dangerous reactions with incompatible chemicals.[13]
Label Information "Hazardous Waste", Full Chemical Name, % CompositionRequired by federal and state regulations for proper identification and handling.[13]
Storage Closed container in a designated Satellite Accumulation AreaComplies with EPA regulations and ensures safety within the lab.[10]
Final Disposal Pickup by institutional EH&S for incinerationEnsures the compound is destroyed in an environmentally sound and legally compliant manner.[8]

Spill Management Protocol

Accidents can happen, and a prepared response is essential.

  • Evacuate and Alert: If a significant spill occurs, alert personnel in the immediate area and evacuate if necessary.

  • Assess and Contain: For a small, manageable spill within a fume hood, ensure your PPE is intact. Contain the spill using a chemical spill kit absorbent (vermiculite or other inert material).[14]

  • Clean Up: Carefully sweep or wipe up the absorbent material.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent, contaminated gloves, wipes) are now also considered hazardous waste. They must be placed in a sealed bag or container, labeled appropriately, and disposed of along with the primary chemical waste.

  • Report: Report the spill to your laboratory supervisor and EH&S office, as per institutional policy.

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship, building trust in our scientific practices from the bench to the final disposal manifest.

References

  • Disposal Methods for Chlorinated Aromatic Waste. RSC Publishing. 6

  • Hazardous Waste and Disposal. American Chemical Society (ACS). 15

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. 10

  • Chapter 10 - Hazardous Chemical Waste Disposal. Cornell University Environment, Health and Safety. 16

  • Hazardous Waste Disposal Procedures. University of Chicago Environmental Health and Safety. 13

  • Hazardous Chemical Waste. California State University, San Bernardino Environmental Health and Safety. 11

  • 3-(4-Chloro-3-methylphenoxy)azetidine. Sigma-Aldrich.

  • Safety Data Sheet: Azetidine. Chemos GmbH & Co.KG. 17

  • Azetidine Safety Data Sheet. Apollo Scientific. 14

  • Stability and proper storage conditions for aziridine compounds. Benchchem. (Note: While for aziridines, the reactivity principles are analogous for strained azetidine rings). 5

  • 3-(4-Chloro-3-methylphenoxy)azetidine 95%. AiFChem, an Xtalpi Company. 18

  • Disposal methods for chlorinated aromatic waste. Chemical Society Reviews (RSC Publishing). 19

  • Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. PMC. 20

  • Process for the incineration of chlorinated organic materials. Google Patents. 8

  • 3-(2-Chloro-5-methylphenoxy)azetidine Safety Data Sheet. AK Scientific, Inc.. 3

  • Safety Data Sheet for a related azetidine compound. Aaron Chemicals. 4

  • Disposal of Chlorine-Containing Wastes. ResearchGate. 7

  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate. 1

  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. PubMed. 2

Sources

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